Product packaging for 3-Hydroxy-3-methyl-2-oxopentanoic acid(Cat. No.:)

3-Hydroxy-3-methyl-2-oxopentanoic acid

Cat. No.: B1212969
M. Wt: 146.14 g/mol
InChI Key: YJVOWRAWFXRESP-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-2-oxopentanoic acid is a hydroxy fatty acid with the molecular formula C6H10O4 and an average mass of 146.142 Da . This compound is an important intermediate in the biosynthesis of branched-chain amino acids (BCAAs), specifically within the valine and isoleucine biosynthesis pathways . Its role in these essential metabolic routes makes it a valuable compound for research in microbial and plant biochemistry . Researchers utilize this compound to investigate the enzymatic mechanisms of the biosynthesis of secondary metabolites and 2-oxocarboxylic acid metabolism . As a chiral molecule, its stereochemistry is critical for its biological activity; for instance, the (R)-enantiomer is specified in key biochemical pathways . This product is intended for research purposes as a biochemical standard or enzymatic substrate. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B1212969 3-Hydroxy-3-methyl-2-oxopentanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

3-hydroxy-3-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H10O4/c1-3-6(2,10)4(7)5(8)9/h10H,3H2,1-2H3,(H,8,9)

InChI Key

YJVOWRAWFXRESP-UHFFFAOYSA-N

SMILES

CCC(C)(C(=O)C(=O)O)O

Canonical SMILES

CCC(C)(C(=O)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 3-Hydroxy-3-methyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological role of 3-Hydroxy-3-methyl-2-oxopentanoic acid, an important intermediate in branched-chain amino acid biosynthesis.

Core Chemical Properties

Precise experimental determination of the physicochemical properties of this compound is not extensively documented in publicly available literature, likely due to its transient nature as a metabolic intermediate. However, computed data from reliable chemical databases provide valuable estimates.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀O₄PubChem[1]
Molecular Weight 146.14 g/mol PubChem[1]
XLogP3-AA (LogP) -0.4PubChem
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 146.05790880 g/mol PubChem[1]
Monoisotopic Mass 146.05790880 g/mol PubChem[1]
Topological Polar Surface Area 74.6 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]
Complexity 163PubChem[1]
pKa (strongest acidic) 3.52 (predicted)FooDB[2]

Metabolic Significance: Role in Isoleucine Biosynthesis

This compound is a key intermediate in the biosynthesis of the essential amino acid isoleucine. This metabolic pathway is crucial in bacteria, archaea, fungi, and plants. The formation and conversion of this keto acid are catalyzed by the enzyme ketol-acid reductoisomerase (KARI) .

The KARI enzyme catalyzes a two-step reaction:

  • An isomerization of an acetolactate derivative.

  • A subsequent NADPH-dependent reduction of the intermediate to a dihydroxy acid.[3][4][5]

In the context of isoleucine biosynthesis, the specific substrate for KARI is (S)-2-aceto-2-hydroxybutanoate. This is converted to (R)-3-hydroxy-3-methyl-2-oxopentanoate, which is then reduced to 2,3-dihydroxy-3-methylvalerate.

Isoleucine_Biosynthesis_Pathway cluster_pathway Isoleucine Biosynthesis Pathway Threonine Threonine alpha_ketobutyrate α-Ketobutyrate Threonine->alpha_ketobutyrate Threonine deaminase Acetohydroxybutyrate (S)-2-Aceto-2- hydroxybutanoate alpha_ketobutyrate->Acetohydroxybutyrate Pyruvate Pyruvate Pyruvate->Acetohydroxybutyrate Acetolactate synthase Target (R)-3-Hydroxy-3-methyl- 2-oxopentanoic acid Acetohydroxybutyrate->Target Ketol-acid reductoisomerase (Isomerization) Dihydroxy_acid 2,3-Dihydroxy-3- methylvalerate Target->Dihydroxy_acid Ketol-acid reductoisomerase (Reduction) NADPH -> NADP+ Keto_acid α-Keto-β-methylvalerate Dihydroxy_acid->Keto_acid Dihydroxyacid dehydratase Isoleucine Isoleucine Keto_acid->Isoleucine Branched-chain amino acid aminotransferase

Isoleucine Biosynthesis Pathway

Experimental Protocols

Due to the limited availability of detailed experimental data for the isolated compound, this section outlines a generalized enzymatic synthesis protocol based on the known biochemical pathway.

Enzymatic Synthesis of this compound

This protocol describes the in-vitro synthesis of (R)-3-Hydroxy-3-methyl-2-oxopentanoic acid using recombinant ketol-acid reductoisomerase (KARI).

Materials:

  • Recombinant and purified ketol-acid reductoisomerase (KARI) enzyme.

  • (S)-2-Aceto-2-hydroxybutanoate (substrate).

  • Magnesium chloride (MgCl₂) solution (cofactor for isomerization).[3]

  • NADPH (cofactor for the reduction step, to be omitted if isolating the intermediate).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Quenching solution (e.g., perchloric acid or a suitable organic solvent).

  • Analytical equipment for product verification (e.g., HPLC, LC-MS).

Methodology:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a reaction mixture containing the reaction buffer, MgCl₂, and the substrate, (S)-2-aceto-2-hydroxybutanoate.

  • Enzyme Addition: Initiate the reaction by adding a predetermined concentration of the purified KARI enzyme.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the KARI enzyme (typically 25-37°C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing the formation of the product and consumption of the substrate using an appropriate analytical technique.

  • Reaction Termination: To isolate the intermediate, this compound, the reaction should be terminated before the reduction step proceeds significantly. This can be achieved by omitting NADPH from the initial reaction mixture and quenching the reaction after a specific time by adding a quenching solution.

  • Purification: The product can be purified from the reaction mixture using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using methods like mass spectrometry and NMR spectroscopy.

Enzymatic_Synthesis_Workflow cluster_workflow Enzymatic Synthesis Workflow Start Reaction Setup (Substrate, Buffer, MgCl2) Add_Enzyme Add KARI Enzyme Start->Add_Enzyme Incubate Incubation Add_Enzyme->Incubate Monitor Monitor Reaction Incubate->Monitor Quench Quench Reaction (Omit NADPH) Monitor->Quench Purify Purification (HPLC) Quench->Purify Characterize Characterization (MS, NMR) Purify->Characterize Product 3-Hydroxy-3-methyl- 2-oxopentanoic acid Characterize->Product

Enzymatic Synthesis Workflow

Conclusion

This compound plays a vital, albeit transient, role in the fundamental metabolic pathway of isoleucine biosynthesis. While extensive experimental data on its isolated chemical properties are scarce, its enzymatic synthesis and biological function are well-established. This guide provides a foundational understanding for researchers in biochemistry, microbiology, and drug development, particularly those targeting branched-chain amino acid metabolism for antimicrobial or herbicidal applications. Further research into the isolation and detailed characterization of this keto acid could provide deeper insights into the kinetics and mechanism of the ketol-acid reductoisomerase enzyme.

References

The Biological Role of 3-Hydroxy-3-methyl-2-oxopentanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methyl-2-oxopentanoic acid is a hydroxylated derivative of 3-methyl-2-oxovaleric acid, an intermediate in the metabolism of the branched-chain amino acid isoleucine.[1] While detailed information on the specific biological role of the hydroxylated form is limited in current scientific literature, its precursor is a well-established biomarker for inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). This guide synthesizes the available information on this compound, discusses its metabolic context, and provides a detailed overview of its closely related precursor, 3-methyl-2-oxopentanoic acid, to infer its potential biological significance.

Introduction

This compound is a 2-oxo monocarboxylic acid that is structurally related to intermediates in the catabolism of branched-chain amino acids (BCAAs).[1] Its direct biological functions and metabolic pathways are not extensively documented. However, its chemical structure suggests its formation through the hydroxylation of 3-methyl-2-oxopentanoic acid, a key metabolite in the isoleucine degradation pathway. Understanding the role of this precursor is crucial to hypothesizing the potential significance of its hydroxylated counterpart.

Metabolic Context

Isoleucine Catabolism and the Formation of 3-Methyl-2-oxopentanoic Acid

The breakdown of the essential amino acid isoleucine is a critical metabolic pathway for energy production. This multi-step process, primarily occurring in the mitochondria, involves the conversion of isoleucine to acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. A key intermediate in this pathway is (S)-3-methyl-2-oxopentanoic acid.

The initial step in isoleucine catabolism is a reversible transamination reaction catalyzed by a branched-chain aminotransferase (BCAT), which removes the amino group from isoleucine to form (S)-3-methyl-2-oxopentanoic acid.[2] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxopentanoic acid to 2-methylbutanoyl-CoA.[3]

Isoleucine_Catabolism Isoleucine Isoleucine KMV (S)-3-Methyl-2-oxopentanoic acid Isoleucine->KMV Branched-chain aminotransferase (BCAT) MethylbutanoylCoA 2-Methylbutanoyl-CoA KMV->MethylbutanoylCoA Branched-chain α-keto acid dehydrogenase (BCKDH) AcetylCoA Acetyl-CoA MethylbutanoylCoA->AcetylCoA PropionylCoA Propionyl-CoA MethylbutanoylCoA->PropionylCoA TCA Citric Acid Cycle AcetylCoA->TCA PropionylCoA->TCA

Potential Formation of this compound

Direct evidence for the primary metabolic pathway of this compound in humans is limited. However, two potential routes for its formation can be postulated:

  • Hydroxylation of 3-Methyl-2-oxopentanoic Acid: Cytochrome P450 enzymes or other hydroxylases could potentially catalyze the addition of a hydroxyl group to 3-methyl-2-oxopentanoic acid. This would represent a modification of the canonical isoleucine degradation pathway.

  • Alternative Biosynthetic Pathway: Biochemical databases indicate a reaction where (S)-2-Aceto-2-hydroxybutanoate is converted to (R)-3-Hydroxy-3-methyl-2-oxopentanoate.[4] This reaction is associated with the broader metabolic pathways of "Valine, leucine and isoleucine biosynthesis" and "2-Oxocarboxylic acid metabolism".[4] The physiological significance and the specific enzymes involved in this conversion in human metabolism remain to be fully elucidated.

Alternative_Formation Substrate (S)-2-Aceto-2-hydroxybutanoate Product (R)-3-Hydroxy-3-methyl-2-oxopentanoic acid Substrate->Product Putative Isomerase/Rearrangase

Association with Inborn Errors of Metabolism: Maple Syrup Urine Disease (MSUD)

The most significant known biological role of the precursor, 3-methyl-2-oxopentanoic acid, is its accumulation in Maple Syrup Urine Disease (MSUD). MSUD is an autosomal recessive disorder caused by a deficiency in the BCKDH enzyme complex.[5][6] This enzymatic block leads to the buildup of BCAAs (leucine, isoleucine, and valine) and their corresponding branched-chain α-keto acids (BCKAs), including 3-methyl-2-oxopentanoic acid, in the blood, urine, and cerebrospinal fluid.[5][6]

The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage, developmental delay, and a characteristic sweet odor of the urine, resembling maple syrup.[5][6][7] While 3-methyl-2-oxopentanoic acid is a hallmark of MSUD, the presence and concentrations of its hydroxylated form, this compound, in this condition have not been extensively studied. It is plausible that in states of high precursor concentration, minor metabolic pathways, such as hydroxylation, may become more active.

MSUD_Pathway Isoleucine Isoleucine KMV (S)-3-Methyl-2-oxopentanoic acid Isoleucine->KMV BCAT Block KMV->Block BCKDH (Deficient in MSUD) Accumulation Accumulation (Neurotoxicity) KMV->Accumulation MethylbutanoylCoA 2-Methylbutanoyl-CoA

Quantitative Data

There is a lack of specific quantitative data for this compound in biological fluids. However, reference ranges for its precursor, 3-methyl-2-oxovaleric acid, are established, particularly in the context of diagnosing and monitoring MSUD.

BiomarkerMatrixConditionConcentration Range
3-Methyl-2-oxovaleric AcidUrineNormal0 - 2.6 mmol/mol creatinine[8]
3-Methyl-2-oxovaleric AcidUrineMSUDSignificantly elevated

Experimental Protocols

The analysis of this compound would likely follow similar methodologies to those used for other organic acids, particularly its non-hydroxylated precursor.

General Method for Organic Acid Analysis in Urine

Objective: To detect and quantify organic acids, including 3-methyl-2-oxovaleric acid, in urine samples.

Principle: Organic acids are extracted from the urine, derivatized to make them volatile, and then separated and identified using gas chromatography-mass spectrometry (GC-MS).

Methodology:

  • Sample Preparation:

    • An internal standard is added to a known volume of urine.

    • The urine is acidified, and the organic acids are extracted using an organic solvent (e.g., ethyl acetate).

    • The organic phase is evaporated to dryness.

  • Derivatization:

    • The dried extract is derivatized to convert the non-volatile organic acids into volatile esters (e.g., using silylation reagents like BSTFA).

  • GC-MS Analysis:

    • The derivatized sample is injected into a gas chromatograph.

    • The compounds are separated based on their boiling points and affinity for the chromatographic column.

    • The separated compounds are then introduced into a mass spectrometer for identification and quantification based on their mass spectra.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Data Processing Urine Urine Sample Extraction Solvent Extraction Urine->Extraction Derivatization Silylation Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Quantification GCMS->Data

Conclusion and Future Directions

The biological role of this compound remains largely uncharacterized. Its structural similarity to 3-methyl-2-oxopentanoic acid suggests a potential role as a minor metabolite in the isoleucine catabolic pathway. The accumulation of its precursor is a key diagnostic marker for MSUD, a serious inborn error of metabolism.

Future research should focus on:

  • Developing sensitive and specific analytical methods to detect and quantify this compound in biological samples.

  • Investigating the enzymatic machinery responsible for its synthesis and degradation.

  • Evaluating its potential as a biomarker for MSUD or other metabolic disorders.

  • Determining its physiological and/or pathological effects , particularly its potential for neurotoxicity.

A deeper understanding of the metabolism of this and other minor metabolites of BCAA catabolism will provide a more complete picture of the pathophysiology of related inborn errors of metabolism and may reveal novel therapeutic targets.

References

An In-depth Technical Guide on 3-Hydroxy-3-methyl-2-oxopentanoic acid in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic significance, enzymatic interactions, and experimental analysis of 3-Hydroxy-3-methyl-2-oxopentanoic acid. This keto acid serves as a critical intermediate in the biosynthesis of the essential amino acid isoleucine. The primary focus of this document is the enzyme ketol-acid reductoisomerase (KARI), which catalyzes the formation and subsequent reduction of this compound. This guide furnishes detailed quantitative data on enzyme kinetics, outlines experimental protocols for enzyme activity assays, and presents visualizations of the pertinent metabolic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a chiral α-keto acid that plays a pivotal role as a transient intermediate in the biosynthesis of L-isoleucine, one of the three branched-chain amino acids (BCAAs). Its metabolic relevance is intrinsically linked to the activity of the enzyme ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase (EC 1.1.1.86). This enzyme is found in plants, bacteria, fungi, and archaea, but is absent in animals, making it a potential target for the development of novel herbicides and antimicrobial agents. A thorough understanding of the metabolic pathway involving this compound is therefore crucial for research in areas ranging from fundamental enzymology to applied drug discovery.

Metabolic Role of this compound

This compound is an intermediate in the L-isoleucine biosynthesis pathway. It is generated from (S)-2-aceto-2-hydroxybutanoate in a two-step reaction catalyzed by a single enzyme, ketol-acid reductoisomerase (KARI).

The overall reaction is as follows: (S)-2-aceto-2-hydroxybutanoate + NADPH + H⁺ → (2R,3R)-2,3-dihydroxy-3-methylvalerate + NADP⁺

This conversion proceeds through the formation of the 3-Hydroxy-3-methyl-2-oxopentanoate intermediate. The enzyme first catalyzes an alkyl migration of the acetohydroxy group of (S)-2-aceto-2-hydroxybutanoate to form 3-Hydroxy-3-methyl-2-oxopentanoate. This intermediate then undergoes an NADPH-dependent reduction of its keto group to yield the final product, (2R,3R)-2,3-dihydroxy-3-methylvalerate.

This metabolic sequence is a key part of the pathway that produces the essential amino acid isoleucine.

Quantitative Data

Enzyme SourceSubstrateKm (μM)Vmax (μmol min-1 mg-1)Optimal pH
Barley (Hordeum vulgare)(S)-2-aceto-2-hydroxybutyrate381.87.5[1]
Barley (Hordeum vulgare)NADPH4.3-7.5[1]

Experimental Protocols

Synthesis of (S)-2-Aceto-2-hydroxybutyrate

The substrate for the ketol-acid reductoisomerase reaction in the isoleucine pathway, (S)-2-aceto-2-hydroxybutyrate, can be synthesized enzymatically.

Principle: Acetohydroxy acid synthase (AHAS), also known as acetolactate synthase (EC 2.2.1.6), catalyzes the condensation of pyruvate and 2-oxobutyrate to form (S)-2-aceto-2-hydroxybutyrate.

Materials:

  • Pyruvate

  • 2-Oxobutyrate

  • Thiamine pyrophosphate (TPP)

  • Flavin adenine dinucleotide (FAD)

  • MgCl₂

  • Purified acetohydroxy acid synthase (AHAS)

  • Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

Procedure:

  • Prepare a reaction mixture containing buffer, pyruvate, 2-oxobutyrate, TPP, FAD, and MgCl₂.

  • Initiate the reaction by adding purified AHAS.

  • Incubate the reaction at the optimal temperature for the specific AHAS used (e.g., 37°C).

  • Monitor the formation of (S)-2-aceto-2-hydroxybutyrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Purify the product from the reaction mixture using chromatographic techniques.

Ketol-Acid Reductoisomerase (KARI) Activity Assay

The activity of KARI can be determined by monitoring the oxidation of NADPH to NADP⁺ spectrophotometrically at 340 nm.

Principle: The decrease in absorbance at 340 nm is directly proportional to the rate of NADPH oxidation, which corresponds to the rate of the KARI-catalyzed reaction.

Materials:

  • Purified ketol-acid reductoisomerase

  • (S)-2-aceto-2-hydroxybutyrate (substrate)

  • NADPH

  • MgCl₂

  • Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing buffer, MgCl₂, and NADPH.

  • Add the purified KARI enzyme to the mixture and incubate for a short period to establish a baseline.

  • Initiate the reaction by adding the substrate, (S)-2-aceto-2-hydroxybutyrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 μmol of NADPH per minute under the specified conditions.

Control Experiments:

  • A reaction mixture without the enzyme should be run to account for any non-enzymatic oxidation of NADPH.

  • A reaction mixture without the substrate should be run to ensure there is no NADPH oxidation in the absence of the substrate.

Visualizations

Isoleucine Biosynthesis Pathway

The following diagram illustrates the position of this compound within the broader context of the L-isoleucine biosynthesis pathway.

Isoleucine_Biosynthesis Threonine Threonine alpha_Ketobutyrate α-Ketobutyrate Threonine->alpha_Ketobutyrate Threonine deaminase Aceto_hydroxybutyrate (S)-2-Aceto-2-hydroxybutyrate alpha_Ketobutyrate->Aceto_hydroxybutyrate Pyruvate Pyruvate Pyruvate->Aceto_hydroxybutyrate Acetohydroxy acid synthase Intermediate This compound Aceto_hydroxybutyrate->Intermediate Ketol-acid reductoisomerase (Isomerization) Dihydroxy_methylvalerate (2R,3R)-2,3-Dihydroxy- 3-methylvalerate Intermediate->Dihydroxy_methylvalerate Ketol-acid reductoisomerase (Reduction) NADPH -> NADP+ Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Dihydroxyacid dehydratase Isoleucine L-Isoleucine Keto_methylvalerate->Isoleucine Branched-chain aminotransferase

Caption: L-Isoleucine biosynthesis pathway highlighting the intermediate role of this compound.

Experimental Workflow for KARI Activity Assay

The logical flow of the experimental protocol for determining KARI activity is depicted in the following diagram.

KARI_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Buffer Prepare Buffer (e.g., Tris-HCl, pH 7.5) Mix Combine Buffer, MgCl₂, NADPH, and KARI in a cuvette Buffer->Mix Substrate Synthesize/Obtain (S)-2-aceto-2- hydroxybutyrate Initiate Add Substrate to initiate the reaction Substrate->Initiate Enzyme Purify KARI Enzyme Enzyme->Mix Cofactor Prepare NADPH and MgCl₂ solutions Cofactor->Mix Mix->Initiate Measure Monitor Absorbance decrease at 340 nm Initiate->Measure Calculate Calculate Rate of NADPH oxidation Measure->Calculate Determine Determine Enzyme Activity (U/mg) Calculate->Determine

Caption: Workflow for the spectrophotometric assay of ketol-acid reductoisomerase (KARI) activity.

Conclusion

This compound is a key, albeit transient, metabolite in the biosynthesis of isoleucine. Its formation and conversion are catalyzed by the bifunctional enzyme ketol-acid reductoisomerase. The data and protocols presented in this guide offer a foundational resource for researchers investigating branched-chain amino acid metabolism and for those in the field of drug development targeting this essential pathway in microorganisms and plants. Further research to elucidate the specific kinetics of the this compound intermediate would provide a more complete understanding of the catalytic mechanism of ketol-acid reductoisomerase.

References

3-Hydroxy-3-methyl-2-oxopentanoic Acid: A Potential Biomarker in Branched-Chain Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methyl-2-oxopentanoic acid is an intermediate metabolite in the degradation pathway of the essential amino acid isoleucine. While not as extensively studied as other metabolites in this pathway, its presence and concentration in biological fluids can offer insights into the metabolic status, particularly in the context of inborn errors of metabolism affecting branched-chain amino acid (BCAA) catabolism. This technical guide provides a comprehensive overview of this compound, its metabolic origin, potential clinical significance, and methodologies for its detection and quantification.

Introduction

This compound is a five-carbon alpha-keto acid that is hydroxylated at the tertiary carbon.[1] It is structurally related to 3-methyl-2-oxopentanoic acid (also known as 3-methyl-2-oxovaleric acid), a well-established biomarker for Maple Syrup Urine Disease (MSUD).[2] The accumulation of this compound may indicate a disruption in the normal enzymatic activity downstream in the isoleucine catabolic pathway. Understanding its role and accurately measuring its levels are crucial for diagnosing and monitoring certain metabolic disorders.

Metabolic Pathway and Clinical Relevance

Isoleucine Catabolism

The breakdown of isoleucine, a branched-chain amino acid, is a multi-step process occurring primarily in the mitochondria. A key step is the conversion of 3-methyl-2-oxopentanoic acid. While the direct enzymatic conversion to this compound is not a primary step in the main catabolic pathway, its formation can occur.

Potential as a Biomarker

Elevated levels of organic acids, including this compound, in urine and plasma can be indicative of an inborn error of metabolism.[3] Specifically, its presence may be relevant in conditions where the catabolism of isoleucine is impaired. While not a primary diagnostic marker, its quantification can contribute to the overall metabolic profile of a patient, aiding in the differential diagnosis of organic acidurias.

Quantitative Data

Currently, there is a limited amount of published quantitative data specifically for this compound in various disease states. The table below summarizes typical reference ranges for the related and more commonly measured biomarker, 3-methyl-2-oxovaleric acid, to provide context.

BiomarkerMatrixConditionConcentration RangeReference
3-Methyl-2-oxovaleric AcidUrineNormal0 - 2 mmol/mol creatinine

Further research is required to establish definitive reference ranges for this compound in both healthy and diseased populations.

Experimental Protocols

The quantification of this compound in biological matrices like urine and plasma typically involves chromatographic methods coupled with mass spectrometry.

Sample Preparation

Biological samples require initial preparation to remove interfering substances and concentrate the analyte of interest.

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like methanol.

  • Liquid-Liquid Extraction: Organic acids can be extracted from the aqueous sample using an organic solvent.

  • Derivatization: To improve volatility and thermal stability for Gas Chromatography (GC) analysis, the organic acids are often derivatized.

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole).

  • Capillary column suitable for organic acid analysis (e.g., DB-5ms).

Typical GC-MS Parameters:

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Impact (EI)

  • Mass Analyzer Mode: Scan or Selected Ion Monitoring (SIM) for targeted analysis.

Analytical Methodology: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of a wide range of metabolites, including organic acids, often without the need for derivatization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., triple quadrupole).

Typical LC-MS/MS Parameters:

  • Chromatographic Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

Isoleucine Catabolic Pathway

Isoleucine_Catabolism Isoleucine Isoleucine BCAT Branched-chain aminotransferase Isoleucine->BCAT KMV 3-Methyl-2-oxopentanoic acid BCAT->KMV BCKDH Branched-chain alpha-keto acid dehydrogenase complex KMV->BCKDH Hydroxylation Hydroxylation (Side Reaction) KMV->Hydroxylation MetaboliteX 2-Methylbutanoyl-CoA BCKDH->MetaboliteX Further_Metabolism Further Metabolism MetaboliteX->Further_Metabolism HMOPA This compound Hydroxylation->HMOPA

Caption: Simplified isoleucine catabolic pathway.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Biological_Sample Urine or Plasma Sample Protein_Precipitation Protein Precipitation (if plasma) Biological_Sample->Protein_Precipitation Extraction Liquid-Liquid Extraction Protein_Precipitation->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry Derivatization->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for GC-MS analysis of organic acids.

Conclusion

This compound is a metabolite with the potential to serve as a secondary biomarker for inborn errors of metabolism affecting the isoleucine degradation pathway. While its clinical significance is not as well-defined as other branched-chain keto acids, its detection and quantification can provide valuable information for a comprehensive metabolic assessment. The development of standardized, high-throughput analytical methods, such as LC-MS/MS, will be instrumental in further elucidating its role in health and disease. This guide provides a foundational understanding for researchers and clinicians interested in exploring the utility of this and related metabolites in their work.

References

An In-depth Technical Guide to 3-Hydroxy-3-methyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-3-methyl-2-oxopentanoic acid, a significant intermediate in branched-chain amino acid metabolism. This document details its chemical identity, physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological pathways.

Chemical Identity

The compound of interest is an alpha-keto acid that plays a role in the metabolic pathway of isoleucine.

IUPAC Name: this compound[1]

Synonyms:

  • 3-hydroxy-3-methyl-2-oxovalerate

  • 2-keto-3-hydroxy-3-methylvalerate

  • alpha-keto-beta-hydroxy-beta-methylvalerate[2]

  • 3-hydroxy-3-methyl-2-oxo-pentanoic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular FormulaC6H10O4[1]
Molecular Weight146.14 g/mol [1]
Exact Mass146.05790880 Da[1]
XLogP30.1[1]
Hydrogen Bond Donor Count2[1]
Hydrogen Bond Acceptor Count4[1]
Rotatable Bond Count3[1]
Topological Polar Surface Area74.6 Ų[1]
Heavy Atom Count10[1]
Complexity163[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers in this field. The following sections provide an overview of relevant experimental procedures.

3.1. Synthesis

The synthesis of this compound and its esters can be achieved through various organic synthesis routes. One common approach involves the aldol reaction. A representative, multi-step synthesis of a related compound, methyl dl-anti-3-hydroxy-2-methylpentanoate, is described below, which can be adapted for the synthesis of the target molecule.

A. Preparation of Methyl 3-hydroxy-2-methylenepentanoate: [3]

  • In a 250-mL round-bottomed flask, combine methyl acrylate (50.0 mL, 0.556 mol), propionaldehyde (60.0 mL, 0.832 mol), and 1,4-diazabicyclo[2.2.2]octane (3.0 g, 26.8 mmol).

  • Stir the mixture briefly to ensure complete dissolution of the reagents.

  • Stopper the flask and allow it to stand at ambient temperature for 7 days.

  • After the reaction period, dissolve the mixture in dichloromethane (150 mL).

  • Wash the organic solution with 1 M hydrochloric acid (100 mL).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

B. Hydrogenation to Methyl dl-anti-3-hydroxy-2-methylpentanoate: [3]

  • Prepare a biphosphinorhodium catalyst in a flask under an inert atmosphere (e.g., argon).

  • Add freshly distilled methyl 3-hydroxy-2-methylenepentanoate (14.4 g, 0.1 mol) to the catalyst.

  • Add distilled methanol (40 mL).

  • Seal the apparatus and connect it to a hydrogen source.

  • Evacuate the flask and fill with hydrogen three times.

  • Maintain a positive pressure of hydrogen and stir the reaction mixture until hydrogen uptake ceases.

  • Upon completion, flush the apparatus with argon.

  • Remove the solvent on a rotary evaporator.

  • Dissolve the residue in diethyl ether and petroleum ether and filter through a small plug of silica to remove the catalyst.

  • Remove the solvents to obtain the crude product, which can be further purified by distillation.

3.2. Analysis

The analysis of this compound in biological samples is important for metabolic studies. A sensitive method for the determination of its enantiomers in physiological fluids is described below.

A. Sample Preparation and Separation: [4]

  • Extract the sample with an acid to precipitate proteins.

  • Separate the 2-oxo acids from interfering amino acids using cation-exchange chromatography.

B. Derivatization and Quantification: [4]

  • Perform reductive amination of the branched-chain 2-oxo acids using L-leucine dehydrogenase to yield the corresponding L-amino acids. L-Isoleucine and L-alloisoleucine are formed from (S)- and (R)-3-methyl-2-oxopentanoate, respectively.

  • Quantify the resulting amino acids using standard amino acid analysis techniques.

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [4]

  • This method is suitable for the analysis of 13C-label enrichment in plasma (S)-3-methyl-2-oxopentanoate, allowing for metabolic flux studies.

Biological Role and Signaling Pathway

This compound is an intermediate in the catabolism of the branched-chain amino acid L-isoleucine. Elevated levels of this and other branched-chain alpha-keto acids are indicative of metabolic disorders such as Maple Syrup Urine Disease (MSUD), which results from a deficiency in the branched-chain alpha-keto acid dehydrogenase complex.[5]

Isoleucine Catabolic Pathway

The diagram below illustrates the initial steps of the L-isoleucine degradation pathway, highlighting the formation of (S)-3-methyl-2-oxopentanoate and its subsequent metabolism.

Isoleucine_Catabolism Isoleucine L-Isoleucine KMV (S)-3-Methyl-2-oxopentanoate Isoleucine->KMV Branched-chain aminotransferase HMP This compound KMV->HMP Hydratase (hypothetical) Metabolites Further Metabolites HMP->Metabolites Further enzymatic steps

Caption: Simplified pathway of L-isoleucine catabolism.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the analysis of this compound from biological samples.

Metabolite_Analysis_Workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Acid Precipitation & Centrifugation Sample->Extraction Chromatography Cation-Exchange Chromatography Extraction->Chromatography Separate keto acids from amino acids Derivatization Reductive Amination (L-Leucine Dehydrogenase) Chromatography->Derivatization Analysis Amino Acid Analysis or GC-MS for Isotope Enrichment Derivatization->Analysis Data Quantification and Data Interpretation Analysis->Data

Caption: Workflow for this compound analysis.

References

Physical and chemical properties of 3-Hydroxy-3-methyl-2-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of 3-Hydroxy-3-methyl-2-oxopentanoic acid. The information is tailored for researchers, scientists, and professionals involved in drug development and metabolic studies.

Physical and Chemical Properties

This compound is a derivative of 3-methyl-2-oxovaleric acid, hydroxylated at the third carbon position.[1] It is classified as a 2-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid, an oxo fatty acid, a hydroxy fatty acid, and a tertiary alpha-hydroxy ketone.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 3-hydroxy-3-methyl-2-oxo-pentanoic acid, CHEBI:28710[1]
Molecular Formula C₆H₁₀O₄[1][2]
Molecular Weight 146.14 g/mol [1][2]
Computed pKa Data not available for the target compound. For the related 3-methyl-2-oxopentanoic acid, the strongest acidic pKa is computed to be 3.52.[3]
Computed Solubility Data not available for the target compound. For the related 3-methyl-2-oxopentanoic acid, computed water solubility is 9.86 g/L.[3]
Experimental Melting Point Data not available for the target compound. The sodium salt of the related 3-methyl-2-oxopentanoic acid has a melting point of 204-206 °C.
Experimental Boiling Point Data not available for the target compound.

Experimental Protocols

Synthesis

A plausible synthetic route for this compound would involve an aldol condensation reaction. A general procedure, adapted from the synthesis of similar hydroxy acids, is outlined below.

Protocol: Aldol Condensation for the Synthesis of Hydroxy-Keto Acids

  • Enolate Formation: A suitable ketone precursor is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding enolate.

  • Aldol Addition: The enolate solution is then reacted with an appropriate aldehyde or ketone. For the synthesis of this compound, the enolate of a pyruvate ester could be reacted with butan-2-one.

  • Workup: The reaction is quenched with a proton source, typically a saturated aqueous solution of ammonium chloride.

  • Purification: The crude product is extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Hydrolysis: If the synthesis was performed on an ester, the ester is then hydrolyzed to the carboxylic acid, for example, by refluxing with a base like potassium hydroxide in a methanol/water mixture, followed by acidification.

  • Final Purification: The final product can be purified by techniques such as column chromatography on silica gel or distillation.[4][5][6]

Purification

Purification of the synthesized this compound would likely involve standard laboratory techniques.

Protocol: Purification of Carboxylic Acids

  • Extraction: The product can be separated from neutral and basic impurities by extraction with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove impurities. Acidification of the aqueous layer will precipitate the carboxylic acid, which can then be extracted into an organic solvent.

  • Chromatography: Column chromatography using silica gel is a common method for purifying carboxylic acids. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the compound.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

  • Distillation: For liquid products, distillation under reduced pressure (Kugelrohr apparatus) can be an effective purification method.[5]

Analysis

The structure and purity of this compound can be confirmed using various analytical techniques.

Protocol: Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will provide information on the number and connectivity of protons in the molecule. For the related compound (3S)-3-methyl-2-oxopentanoic acid, ¹H NMR spectra have been recorded in D₂O.[7]

    • ¹³C NMR spectroscopy will show the number of unique carbon atoms and their chemical environment.

  • Mass Spectrometry (MS):

    • Mass spectrometry will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For the related compound (3S)-3-methyl-2-oxopentanoic acid, GC-MS data is available.[7]

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the ketone and carboxylic acid groups.

Biological Significance and Signaling Pathways

This compound is a metabolite in the catabolic pathway of the branched-chain amino acid, isoleucine.

Isoleucine Catabolism

The breakdown of isoleucine is a multi-step process that occurs within the mitochondria.

  • Transamination: The first step is the reversible transamination of isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT).[8]

  • Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form 2-methylbutanoyl-CoA.[8][9]

  • Further Metabolism: 2-methylbutanoyl-CoA undergoes further enzymatic reactions, including a hydroxylation step that could potentially lead to the formation of a hydroxylated derivative like this compound, before ultimately being converted to acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[8][9][10]

Isoleucine_Catabolism Isoleucine Isoleucine KetoAcid (S)-3-Methyl-2-oxopentanoate Isoleucine->KetoAcid BCAT HydroxyKetoAcid This compound KetoAcid->HydroxyKetoAcid Hydroxylation (Potential Step) AcylCoA 2-Methylbutanoyl-CoA KetoAcid->AcylCoA BCKD Complex EndProducts Acetyl-CoA + Propionyl-CoA AcylCoA->EndProducts Further Metabolism MSUD_Pathway BCAA Branched-Chain Amino Acids (Isoleucine, Leucine, Valine) BCKA Branched-Chain α-Keto Acids ((S)-3-Methyl-2-oxopentanoate, etc.) BCAA->BCKA BCAT Metabolites Further Metabolites BCKA->Metabolites BCKD Complex Accumulation Accumulation in Blood and Urine BCKA->Accumulation Deficient in MSUD Toxicity Neurotoxicity Accumulation->Toxicity Experimental_Workflow start Start synthesis Synthesis (e.g., Aldol Condensation) start->synthesis extraction Extraction and Workup synthesis->extraction purification Purification (Chromatography/Distillation) extraction->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis end Pure Compound analysis->end

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-3-methyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical detection of 3-Hydroxy-3-methyl-2-oxopentanoic acid in biological matrices. The protocols are based on established methods for structurally similar analytes and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a keto acid that may be involved in branched-chain amino acid metabolism, particularly of isoleucine. Accurate and sensitive detection of this analyte in biological samples such as plasma, urine, and cell culture media is crucial for understanding its physiological roles and potential as a biomarker in various metabolic disorders. The following sections detail protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful techniques for the quantification of small organic acids.

Analytical Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the direct analysis of polar compounds like this compound in complex biological matrices. The following protocol is adapted from a validated method for the similar analytes, 3-hydroxypentanoic acid and 3-oxopentanoic acid.[1][2]

Quantitative Data Summary (Hypothetical)

As no specific validated method for this compound is publicly available, the following table presents hypothetical performance characteristics that should be determined during method validation.

ParameterLC-MS/MS MethodGC-MS Method
Limit of Detection (LOD) To be determinedTo be determined
Limit of Quantification (LOQ) To be determinedTo be determined
Linearity Range To be determinedTo be determined
Recovery To be determinedTo be determined
Precision (%RSD) To be determinedTo be determined
Accuracy (%Bias) To be determinedTo be determined

Experimental Protocol: LC-MS/MS

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of biological sample (e.g., plasma, urine), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is recommended for carboxylic acids.

  • Multiple Reaction Monitoring (MRM) Transitions: These must be optimized for this compound and its internal standard. The precursor ion will be the deprotonated molecule [M-H]-, and fragment ions will be generated by collision-induced dissociation.

c. Data Analysis

Quantification is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Experimental Protocol: GC-MS

a. Sample Preparation and Derivatization (Silylation)

  • Perform an initial extraction of the analyte from the biological matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Evaporate the organic extract to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid and hydroxyl groups.

  • Cool the sample to room temperature before injecting it into the GC-MS system.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

c. Data Analysis

Identification of the derivatized analyte is based on its retention time and mass spectrum, which can be compared to a reference standard. Quantification is achieved by creating a calibration curve using the peak areas of characteristic ions in SIM mode.

Visualizations

experimental_workflow_lcms sample Biological Sample (100 µL) precipitation Protein Precipitation (400 µL cold Methanol + IS) sample->precipitation centrifugation Centrifugation (14,000 x g, 10 min, 4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (Nitrogen Stream, 30°C) supernatant->evaporation reconstitution Reconstitution (100 µL Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: LC-MS/MS sample preparation workflow.

experimental_workflow_gcms sample Biological Sample extraction Organic Solvent Extraction sample->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Silylation (BSTFA + TMCS, 60-80°C) evaporation->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: GC-MS sample preparation and derivatization workflow.

isoleucine_metabolism Isoleucine Isoleucine KMV α-Keto-β-methylvalerate (3-Methyl-2-oxopentanoic acid) Isoleucine->KMV Branched-chain aminotransferase HMOPA This compound KMV->HMOPA Hydratase (Hypothetical) Further_Metabolism Further Metabolism HMOPA->Further_Metabolism

Caption: Hypothetical metabolic pathway of Isoleucine.

References

Application Notes and Protocols for the Quantification of 3-Hydroxy-3-methyl-2-oxopentanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methyl-2-oxopentanoic acid is a small molecule metabolite that is structurally related to intermediates of branched-chain amino acid catabolism.[1] While its specific biological role and association with disease are still under investigation, the quantification of similar alpha-keto and hydroxy acids in biological fluids has proven crucial for the diagnosis and monitoring of various metabolic disorders, such as Maple Syrup Urine Disease (MSUD).[2][3][4] The analysis of such compounds is essential for understanding metabolic pathways and for the development of novel therapeutics.

This document provides a detailed protocol for the quantification of this compound in biological samples, primarily plasma and urine. The proposed methodology is adapted from established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for structurally similar analytes, such as 3-hydroxypentanoic acid and 3-oxopentanoic acid.[5][6]

Note: This protocol provides a comprehensive framework. However, it is crucial to perform a full method validation for the specific quantification of this compound in the desired biological matrix to ensure accuracy, precision, and reliability.

Metabolic Pathway Context

This compound is likely an intermediate in the degradation pathway of isoleucine. The diagram below illustrates a proposed metabolic context for its formation.

Isoleucine Isoleucine KMV alpha-Keto-beta-methylvalerate (3-Methyl-2-oxopentanoic acid) Isoleucine->KMV Transamination Metabolite This compound KMV->Metabolite Hydroxylation Further Further Metabolism Metabolite->Further Degradation

Caption: Proposed metabolic pathway for this compound.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of this compound from biological samples.

Sample Biological Sample (Plasma, Serum, or Urine) Preparation Sample Preparation (Protein Precipitation/Dilution) Sample->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: General experimental workflow for quantification.

Quantitative Data Summary

There is currently limited published data on the absolute concentrations of this compound in biological samples. The table below provides data for structurally related compounds to offer an expected range.

AnalyteBiological MatrixConditionConcentration Range (µg/mL)Reference
3-Hydroxypentanoic acidHuman PlasmaNormal0.078 - 5[5][6]
3-Oxopentanoic acidHuman PlasmaNormal0.156 - 10[5][6]
3-Methyl-2-oxovaleric acidHuman UrineNormal0.4 - 4.8 (µmol/mmol creatinine)[7]

Experimental Protocols

Materials and Reagents
  • Instrumentation:

    • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Pipettes

  • Chemicals and Reagents:

    • This compound analytical standard

    • Stable isotope-labeled internal standard (e.g., this compound-d3)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma/serum (drug-free)

    • Urine (drug-free)

Protocol 1: Quantification in Human Plasma/Serum (Adapted from Kallem et al., 2021)[5][6]

1. Standard and Quality Control (QC) Sample Preparation:

  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol:water (50:50, v/v) to prepare working standard solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into drug-free human plasma to create calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in a similar manner from a separate stock solution.

2. Internal Standard (IS) Working Solution:

  • Prepare a working solution of the stable isotope-labeled internal standard in methanol at a concentration of approximately 1 µg/mL.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma/serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in methanol containing 0.2% formic acid.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System:

    • Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 3 µm, 150 x 2 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 10% B

      • 1-7 min: Linear gradient to 90% B

      • 7-8 min: Hold at 90% B

      • 8-8.5 min: Return to 10% B

      • 8.5-10 min: Re-equilibration at 10% B

    • Injection Volume: 5 µL.

  • MS/MS System (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. The precursor ion will be [M-H]⁻.

    • Collision Gas: Argon.

    • Optimize collision energy and other source parameters for maximum signal intensity.

Protocol 2: Quantification in Urine

1. Standard and QC Preparation:

  • Prepare standards and QCs as described in Protocol 1, but using drug-free urine as the matrix.

2. Sample Preparation (Dilution):

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the urine sample 1:10 (or as needed based on expected concentrations) with the internal standard working solution in methanol:water (50:50, v/v).

  • Vortex and transfer to an autosampler vial.

3. LC-MS/MS Conditions:

  • Use the same LC-MS/MS conditions as described in Protocol 1.

Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is often suitable.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Data Review: Ensure that the QC samples are within the acceptable accuracy and precision limits (e.g., ±15% of the nominal value).

Conclusion

References

Application Notes and Protocols for 3-Hydroxy-3-methyl-2-oxopentanoic Acid as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of the scientific literature and chemical databases indicates that 3-Hydroxy-3-methyl-2-oxopentanoic acid is not currently established as a research tool with well-defined applications, signaling pathways, or standardized experimental protocols.

Information available for this compound is largely limited to its chemical and physical properties as cataloged in databases such as PubChem and KEGG. There is a notable absence of published research detailing its use in biological or drug development studies. The majority of search results often lead to information about a related but structurally distinct compound, 3-Methyl-2-oxopentanoic acid (also known as 3-methyl-2-oxovaleric acid), which is a known metabolite and a clinical marker for Maple Syrup Urine Disease (MSUD).[1][2][3][4]

Due to the lack of available data on the research applications of this compound, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or diagrams of signaling pathways.

Further investigation into the synthesis of related compounds has identified a study on the biocatalytic synthesis of 4-hydroxy-3-methyl-2-oxopentanoic acid , an isomer of the requested molecule.[5] In this context, it was used as a synthetic intermediate (synthon) in an enzymatic cascade to produce γ-hydroxy-α-amino acids.[5] However, this does not provide information on the biological activity or research applications of this compound itself.

Alternative Compound for Consideration:

For researchers interested in the metabolic pathways related to branched-chain amino acids, we can provide comprehensive Application Notes and Protocols for 3-Methyl-2-oxopentanoic acid . This compound is extensively researched and has defined roles in metabolic studies and as a biomarker.

If you would like to proceed with a detailed report on 3-Methyl-2-oxopentanoic acid , please let us know.

References

Application Note: GC-MS Analysis of 3-Hydroxy-3-methyl-2-oxopentanoic Acid Following Two-Step Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Hydroxy-3-methyl-2-oxopentanoic acid is a short-chain alpha-keto acid that plays a role in various metabolic pathways. Due to its polar nature, containing hydroxyl, keto, and carboxylic acid functional groups, it is non-volatile and thermally unstable, making direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[1] Chemical derivatization is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[2] This application note provides a detailed protocol for a robust two-step derivatization procedure involving methoximation followed by silylation.

Principle of Derivatization To ensure a single, stable derivative peak and prevent unwanted side reactions, a two-step process is employed:

  • Methoximation: The carbonyl (keto) group is protected by reacting it with methoxyamine hydrochloride (MeOx). This step converts the keto group into a methoxime, which prevents the molecule from undergoing tautomerization (enolization) that could otherwise result in multiple derivative products and complicate chromatographic analysis.[3][4]

  • Silylation: The active hydrogens on the hydroxyl and carboxylic acid groups are replaced with a trimethylsilyl (TMS) group. This is achieved using a potent silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process, known as trimethylsilylation, significantly reduces the polarity of the molecule and increases its volatility, making it amenable to GC separation and analysis.[3][5]

The overall chemical transformation is illustrated below.

Figure 1: Two-Step Derivatization Reaction cluster_0 Native Analyte cluster_1 Step 1: Methoximation cluster_2 Step 2: Silylation Analyte 3-Hydroxy-3-methyl- 2-oxopentanoic acid Intermediate Methoximated Intermediate Analyte->Intermediate + Methoxyamine HCl (Protects Keto Group) Final_Product Volatile Derivative (MeOx-TMS) Intermediate->Final_Product + MSTFA (Silylates -OH and -COOH)

Caption: Figure 1: The two-step chemical derivatization process.

Experimental Protocol

This protocol is designed for the derivatization of this compound in dried biological extracts or from a pure standard. It is critical to perform these steps under anhydrous (water-free) conditions, as moisture will deactivate the silylating reagent.[3][5]

Materials and Reagents

  • Dried sample extract or standard of this compound

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • GC-MS grade solvent (e.g., Hexane or Toluene) for final dilution

  • GC vials (2 mL) with PTFE-lined caps

  • Heating block or thermal shaker

  • Vortex mixer

  • Pipettes

Procedure

  • Sample Preparation:

    • Ensure the sample is completely dry. Lyophilization (freeze-drying) is highly recommended for aqueous samples to remove all traces of water.[3]

    • Place the dried sample or standard into a 2 mL GC vial.

  • Step 1: Methoximation

    • Prepare a fresh solution of Methoxyamine HCl in anhydrous pyridine (e.g., 20 mg/mL).

    • Add 50 µL of the MeOx/pyridine solution to the dried sample in the GC vial.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the vial in a heating block or thermal shaker at 37°C for 90 minutes .[3]

    • After incubation, allow the vial to cool to room temperature.

  • Step 2: Silylation

    • Add 80 µL of MSTFA to the vial containing the methoximated sample.[6]

    • Cap the vial tightly and vortex briefly.

    • Incubate the vial at 37°C for 30 minutes .[3]

    • After incubation, allow the vial to cool to room temperature.

  • Sample Analysis:

    • The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent like hexane before injection.

    • Analyze the sample within 24 hours for best results, as silyl derivatives can degrade over time, especially if exposed to moisture.

G cluster_workflow Figure 2: Derivatization Workflow start Start: Dried Sample in GC Vial methoximation 1. Methoximation Add 50 µL MeOx in Pyridine Incubate: 90 min @ 37°C start->methoximation silylation 2. Silylation Add 80 µL MSTFA Incubate: 30 min @ 37°C methoximation->silylation analysis 3. GC-MS Analysis Inject derivatized sample silylation->analysis

Caption: Figure 2: Experimental workflow for derivatization.

Data and Expected Results

The two-step derivatization process significantly alters the chemical properties of this compound, leading to a predictable increase in molecular weight and the generation of characteristic ions in the mass spectrum. These changes are summarized in the table below.

PropertyNative AnalyteFully Derivatized Analyte (MeOx-diTMS)
Structure C₆H₁₀O₄C₁₃H₂₉NO₄Si₂
Molecular Weight 146.14 g/mol 319.58 g/mol
Functional Groups Carboxyl (-COOH), Hydroxyl (-OH), Keto (C=O)TMS Ester (-COOTMS), TMS Ether (-OTMS), Methoxime (=N-OCH₃)
Volatility LowHigh
Thermal Stability PoorGood
Expected Key MS Ions Not applicable for direct GC-MSM-15 ([M-CH₃]⁺): m/z 304 (Characteristic of TMS)M-57 ([M-C₄H₉]⁺): m/z 262Base Peak (often): m/z 73 ([Si(CH₃)₃]⁺)

Discussion

Successful derivatization is confirmed by the appearance of a single, sharp chromatographic peak corresponding to the fully derivatized analyte at a retention time consistent with a volatile compound. The mass spectrum should exhibit a molecular ion (or fragments related to it, such as M-15) corresponding to the derivatized molecular weight of 319.58 Da. The presence of a prominent ion at m/z 73 is a strong indicator of a TMS-derivatized compound. The methoximation step is crucial for α-keto acids as it prevents enolization, which would otherwise lead to the formation of multiple silylated isomers, complicating the chromatogram and hindering accurate quantification.[4]

The described two-step methoximation and silylation protocol provides a reliable and robust method for the derivatization of this compound. This procedure effectively enhances the volatility and thermal stability of the analyte, enabling sensitive and accurate quantification by GC-MS. This method is highly suitable for metabolomics studies and the analysis of this compound in complex biological matrices within a research or drug development setting.

References

In Vitro Analysis of 3-Hydroxy-3-methyl-2-oxopentanoic Acid: A Review of Available Data and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

3-Hydroxy-3-methyl-2-oxopentanoic acid is a derivative of 3-methyl-2-oxovaleric acid, a compound of significant interest in the study of metabolic disorders.[1] While direct in vitro assays and detailed protocols specifically for this compound are not extensively documented in publicly available scientific literature, this document provides an overview of relevant information on the closely related and better-studied compound, 3-Methyl-2-oxopentanoic acid. Furthermore, it outlines generalized in vitro methodologies that researchers and drug development professionals can adapt to study the biological activity and potential therapeutic relevance of this compound and similar alpha-keto acids.

3-Methyl-2-oxopentanoic acid is an abnormal metabolite that accumulates due to incomplete metabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[2][3] Chronically elevated levels of this and other branched-chain ketoacids are a hallmark of Maple Syrup Urine Disease (MSUD), a rare inherited metabolic disorder.[2][4][5] The accumulation of these metabolites can lead to neurotoxicity and severe neurological damage if left untreated.[2][6] Understanding the in vitro effects of these compounds is crucial for elucidating disease mechanisms and developing potential therapeutic interventions.

This document will focus on the context of 3-Methyl-2-oxopentanoic acid in relation to MSUD and present hypothetical, yet standard, in vitro protocols that could be applied to investigate this compound.

Biological Context: Maple Syrup Urine Disease (MSUD)

MSUD is caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex, an enzyme crucial for the breakdown of BCAAs (leucine, isoleucine, and valine).[4][5] This deficiency leads to the accumulation of BCAAs and their corresponding branched-chain alpha-keto acids (BCKAs), including 3-Methyl-2-oxopentanoic acid, in the blood, urine, and cerebrospinal fluid.[2][5]

The buildup of these compounds is toxic, particularly to the central nervous system.[2] In vitro studies on related compounds often focus on their effects on neuronal cells, mitochondrial function, and oxidative stress.

Hypothetical In Vitro Assays for this compound

While specific data is unavailable for this compound, the following are standard in vitro assays that could be employed to characterize its biological activity, drawing parallels from studies on similar alpha-keto acids.

1. Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent toxicity of a compound on different cell types, particularly those relevant to the pathology of related diseases (e.g., neuronal cells for MSUD).

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

  • LDH Release Assay: Quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

  • Live/Dead Staining: Utilizes fluorescent dyes to visualize and quantify live and dead cells in a population.

2. Enzymatic Assays

Given that the related compound is involved in a metabolic pathway, enzymatic assays would be crucial to understand its interactions with relevant enzymes.

  • BCKAD Activity Assay: To investigate if this compound can inhibit or modulate the activity of the BCKAD complex. This would typically involve isolating mitochondria or using purified enzyme and measuring the conversion of a labeled substrate.

  • Transaminase Activity Assays: To determine if the compound can serve as a substrate or inhibitor for aminotransferases involved in BCAA metabolism.

3. Oxidative Stress Assays

Metabolic dysregulation is often associated with increased oxidative stress. These assays can determine if the compound induces such a state.

  • ROS Production Assay: Using fluorescent probes like DCFDA to measure the generation of reactive oxygen species in cells treated with the compound.

  • Glutathione (GSH) Assay: To measure the levels of the antioxidant glutathione, which can be depleted during oxidative stress.

Experimental Protocols (Generalized)

The following are generalized protocols that would need to be optimized for the specific compound and cell lines used.

Protocol 1: MTT Cell Viability Assay

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: BCKAD Enzyme Activity Assay (Mitochondrial Isolate)

  • Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing the isolated mitochondria, cofactors (e.g., NAD+, Coenzyme A, TPP), and a labeled BCKA substrate (e.g., [1-14C]alpha-ketoisovalerate).

  • Inhibition Study: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Measurement: Measure the release of 14CO2 using a scintillation counter to determine enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition compared to the control reaction without the test compound.

Data Presentation

As no quantitative data is available from published studies on this compound, the following tables are presented as templates for how such data would be structured.

Table 1: Cytotoxicity of this compound on SH-SY5Y cells (Hypothetical Data)

Concentration (mM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Vehicle)100 ± 5.2100 ± 4.8
0.198 ± 4.995 ± 5.1
0.592 ± 6.185 ± 4.5
1.085 ± 5.570 ± 6.2
5.060 ± 7.345 ± 5.9
10.040 ± 6.825 ± 4.7

Table 2: Inhibition of BCKAD Activity by this compound (Hypothetical Data)

Compound Concentration (µM)BCKAD Activity (% of Control)
0 (Control)100 ± 8.1
195 ± 7.5
1080 ± 6.9
5065 ± 5.8
10045 ± 6.2
50020 ± 4.3

Visualizations

The following diagrams illustrate generalized workflows and pathways relevant to the study of alpha-keto acids.

G cluster_workflow General In Vitro Assay Workflow start Prepare Compound Stock Solution cell_culture Culture Relevant Cell Line (e.g., Neuronal, Hepatic) start->cell_culture treatment Treat Cells with Varying Concentrations of Compound cell_culture->treatment viability Assess Cell Viability (e.g., MTT, LDH) treatment->viability biochemical Perform Biochemical Assays (e.g., Enzyme Activity, ROS) treatment->biochemical data_analysis Data Analysis and Interpretation viability->data_analysis biochemical->data_analysis conclusion Conclusion on In Vitro Activity data_analysis->conclusion

Caption: A generalized workflow for the in vitro evaluation of a novel compound.

G cluster_pathway Branched-Chain Amino Acid Catabolism BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCAT Branched-Chain Aminotransferase (BCAT) BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids (e.g., 3-Methyl-2-oxopentanoic acid) BCAT->BCKA BCKAD Branched-Chain α-Keto Acid Dehydrogenase (BCKAD) Complex BCKA->BCKAD Oxidative Decarboxylation Metabolites Further Metabolism BCKAD->Metabolites MSUD MSUD (Deficient BCKAD) MSUD->BCKAD

Caption: Simplified pathway of BCAA catabolism and the defect in MSUD.

Conclusion

While direct experimental data for in vitro assays involving this compound is currently scarce in the accessible literature, its structural similarity to 3-Methyl-2-oxopentanoic acid suggests its potential relevance in the context of branched-chain amino acid metabolism and related disorders like Maple Syrup Urine Disease. The application notes and generalized protocols provided here offer a foundational framework for researchers to design and execute in vitro studies to elucidate the biological role and potential toxicological profile of this and other related metabolites. Further research is warranted to fully characterize the in vitro effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-3-methyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Hydroxy-3-methyl-2-oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important molecule.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, primarily focusing on a synthetic route involving a Reformatsky-type reaction to form the ester precursor, followed by hydrolysis.

Issue 1: Low or No Yield of Ethyl 3-Hydroxy-3-methyl-2-oxopentanoate (Ester Precursor)

Potential Cause Recommended Solution
Inactive Zinc: The surface of the zinc metal may be coated with zinc oxide, preventing the reaction from initiating.Activate the zinc prior to the reaction. Common activation methods include washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then drying under vacuum. Alternatively, using freshly ground zinc powder or commercially available activated zinc can improve results.
Wet Solvents or Reagents: The organozinc intermediate is sensitive to moisture, which will quench the reaction.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and freshly distilled reagents.
Low Reaction Temperature: The formation of the organozinc reagent and the subsequent addition to the ketone may be slow at very low temperatures.While the initial formation of the Reformatsky reagent is often done at room temperature or with gentle heating, the subsequent reaction with the ketone can be optimized. Try maintaining the reaction temperature between 25-40°C.
Impure Starting Materials: Impurities in ethyl 2-bromobutanoate or acetone can interfere with the reaction.Purify the starting materials before use. Ethyl 2-bromobutanoate can be distilled under reduced pressure, and acetone should be dried over molecular sieves.

Issue 2: Formation of Side Products

Potential Cause Recommended Solution
Self-condensation of Acetone: Under basic conditions (if any arise) or at elevated temperatures, acetone can undergo self-condensation.Maintain neutral reaction conditions. The Reformatsky reaction is advantageous as it avoids strongly basic conditions. Keep the reaction temperature moderate.
Dehydration of the Product: The resulting β-hydroxy ester can undergo dehydration to form an α,β-unsaturated ester, especially if the workup is acidic and heated.Use a mild acidic workup (e.g., saturated aqueous ammonium chloride) at a low temperature to quench the reaction. Avoid strong acids and high temperatures during workup and purification.
Formation of Wurtz-type Coupling Products: The organozinc reagent can couple with the starting α-halo ester.Add the ethyl 2-bromobutanoate slowly to the activated zinc to maintain a low concentration of the resulting organozinc reagent.

Issue 3: Incomplete Hydrolysis of the Ester

Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature: The hydrolysis of the sterically hindered ester may be slow.Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to ensure completion.
Inadequate Amount of Base: An insufficient amount of base will lead to incomplete saponification.Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide (typically 2-3 equivalents).
Phase Transfer Issues: If using a biphasic system, inefficient mixing can slow down the reaction.Use a phase-transfer catalyst or a co-solvent like THF or ethanol to ensure better mixing of the aqueous and organic phases.

Issue 4: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Emulsion during Extraction: The carboxylic acid product can act as a surfactant, leading to the formation of emulsions during acidic workup and extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Perform the extraction with a less polar solvent if possible.
Co-elution of Impurities during Chromatography: Structurally similar impurities may be difficult to separate by column chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider crystallization of the product or its salt.
Thermal Instability: The final product, a β-hydroxy α-keto acid, may be prone to decarboxylation or dehydration at elevated temperatures.Avoid high temperatures during purification. Use a rotary evaporator at low temperature and pressure for solvent removal. For distillation, use a short-path apparatus under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a two-step process starting with a Reformatsky reaction between ethyl 2-bromobutanoate and acetone to form ethyl 3-hydroxy-3-methyl-2-oxopentanoate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

Q2: What are the advantages of using the Reformatsky reaction over a traditional aldol addition?

The Reformatsky reaction uses a zinc enolate, which is less basic than the lithium or sodium enolates used in typical aldol additions. This reduced basicity minimizes side reactions such as the self-condensation of the ketone and allows for better control over the reaction.

Q3: How can I monitor the progress of the synthesis?

The formation of the ester precursor can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The subsequent hydrolysis can be followed by TLC, looking for the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for monitoring the hydrolysis.

Q4: What are the key safety precautions for this synthesis?

Ethyl 2-bromobutanoate is a lachrymator and should be handled in a well-ventilated fume hood. Zinc powder can be flammable. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Q5: How should I store the final product?

This compound is a β-hydroxy acid and may be susceptible to degradation over time, especially at elevated temperatures. It is best stored at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere to minimize degradation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-Hydroxy-3-methyl-2-oxopentanoate via Reformatsky Reaction

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq). Wash the zinc with 1 M HCl, followed by deionized water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.

  • Reaction Setup: Under an argon atmosphere, add anhydrous diethyl ether or THF to the flask containing the activated zinc.

  • Initiation: Add a small crystal of iodine to initiate the reaction.

  • Addition of Reagents: Prepare a solution of ethyl 2-bromobutanoate (1.0 eq) and anhydrous acetone (1.5 eq) in the reaction solvent. Add a small portion of this solution to the zinc suspension. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

  • Reaction Progression: Add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for an additional 2-3 hours, or until the starting materials are consumed as monitored by TLC.

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Hydrolysis of Ethyl 3-Hydroxy-3-methyl-2-oxopentanoate

  • Reaction Setup: In a round-bottom flask, dissolve the purified ethyl 3-hydroxy-3-methyl-2-oxopentanoate (1.0 eq) in a mixture of ethanol and water.

  • Addition of Base: Add a solution of sodium hydroxide (2.5 eq) in water to the flask.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification and Extraction: Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2 with 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by crystallization or chromatography if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Hydrolysis Ethyl_2-bromobutanoate Ethyl_2-bromobutanoate Reaction1 Reformatsky Reaction Ethyl_2-bromobutanoate->Reaction1 Acetone Acetone Acetone->Reaction1 Zinc Zinc Zinc->Reaction1 Ethyl_3-hydroxy-3-methyl-2-oxopentanoate Ethyl_3-hydroxy-3-methyl-2-oxopentanoate Reaction1->Ethyl_3-hydroxy-3-methyl-2-oxopentanoate Reaction2 Hydrolysis Ethyl_3-hydroxy-3-methyl-2-oxopentanoate->Reaction2 NaOH_H2O NaOH / H₂O NaOH_H2O->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Step 1? Check_Zinc Check Zinc Activation Start->Check_Zinc Yes Side_Products Side Products Observed? Start->Side_Products No Check_Reagents Check Reagent Purity & Dryness Check_Zinc->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Mild_Workup Use Mild Acidic Workup Side_Products->Mild_Workup Yes Incomplete_Hydrolysis Incomplete Hydrolysis in Step 2? Side_Products->Incomplete_Hydrolysis No Slow_Addition Slow Reagent Addition Mild_Workup->Slow_Addition Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Hydrolysis->Increase_Time_Temp Yes Purification_Issues Purification Difficulties? Incomplete_Hydrolysis->Purification_Issues No Check_Base Check Molar Ratio of Base Increase_Time_Temp->Check_Base Break_Emulsion Use Brine to Break Emulsion Purification_Issues->Break_Emulsion Yes Optimize_Chroma Optimize Chromatography Break_Emulsion->Optimize_Chroma Low_Temp_Purify Purify at Low Temperature Optimize_Chroma->Low_Temp_Purify

Caption: Troubleshooting decision tree for the synthesis.

Technical Support Center: Analysis of 3-Hydroxy-3-methyl-2-oxopentanoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of 3-Hydroxy-3-methyl-2-oxopentanoic acid using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it analyzed?

This compound is a branched-chain keto acid.[1] Its analysis is important in various research areas, including the study of inborn errors of metabolism. For instance, abnormal levels of related metabolites have been identified in patients with propionic acidemia.[2]

Q2: What are the primary mass spectrometry techniques for analyzing this compound?

The two primary mass spectrometry techniques for analyzing this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q3: Is derivatization necessary for the analysis of this compound?

For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this polar organic acid.[3] Common derivatization methods include silylation to create trimethylsilyl (TMS) esters.[4] For LC-MS/MS analysis, derivatization is not always required but can be used to improve ionization efficiency and chromatographic retention.[5]

Q4: What are the expected molecular weight and chemical formula for this compound?

The chemical formula for this compound is C6H10O4, and its molecular weight is 146.14 g/mol .[1] This information is critical for setting up the mass spectrometer.

Troubleshooting Guides

Low Signal Intensity or No Signal

Q: I am not seeing a peak for my analyte or the signal is very weak. What are the possible causes and solutions?

A: Low or no signal can stem from issues in sample preparation, chromatography, or the mass spectrometer.

Troubleshooting Steps:

  • Verify Sample Preparation:

    • Extraction Efficiency: Ensure your extraction protocol is efficient for polar organic acids. Protein precipitation with methanol containing a small percentage of formic acid is a common method for plasma samples.[6][7]

    • Derivatization (GC-MS): Incomplete derivatization is a frequent cause of low signal in GC-MS. Ensure the reaction has gone to completion by optimizing reaction time and temperature. The presence of moisture can quench the derivatization reaction.

  • Check Chromatographic Conditions:

    • LC-MS/MS: Ensure the mobile phase composition is appropriate. For reversed-phase chromatography, a mobile phase of water and methanol with a formic acid modifier is often used.[7] Check for proper column equilibration and retention time stability.

    • GC-MS: Verify the GC temperature program is suitable for the elution of the derivatized analyte.

  • Inspect Mass Spectrometer Settings:

    • Ionization Source: For LC-MS, electrospray ionization (ESI) in negative mode is typically effective for organic acids.[6] Ensure the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized.

    • MRM Transitions (for LC-MS/MS): Verify that you are monitoring the correct precursor and product ion transitions. For a similar compound, 3-hydroxypentanoic acid (m/z 117), a product ion of m/z 59 was monitored.[6]

    • Fragmentation (GC-MS): In electron ionization (EI), short-chain carboxylic acids can show prominent peaks from the loss of OH (M-17) and COOH (M-45).[8]

Troubleshooting Logic for Low Signal Intensity

Low_Signal_Troubleshooting cluster_sample_prep Sample Preparation Checks cluster_chromatography Chromatography Checks cluster_ms_settings Mass Spectrometer Checks start Low or No Signal Detected sample_prep Verify Sample Preparation start->sample_prep chromatography Check Chromatography sample_prep->chromatography If sample prep is OK extraction Confirm Extraction Efficiency sample_prep->extraction derivatization Check Derivatization (GC-MS) sample_prep->derivatization ms_settings Inspect MS Settings chromatography->ms_settings If chromatography is OK mobile_phase Verify Mobile Phase (LC) chromatography->mobile_phase gc_program Check GC Program (GC) chromatography->gc_program column_health Assess Column Health chromatography->column_health conclusion Signal Improved ms_settings->conclusion If settings are optimized ionization Optimize Ion Source ms_settings->ionization mrm Verify MRM Transitions (LC-MS/MS) ms_settings->mrm fragmentation Review Fragmentation Pattern (GC-MS) ms_settings->fragmentation

Caption: A logical workflow for troubleshooting low signal intensity.

Poor Peak Shape

Q: My analyte peak is showing tailing or fronting. How can I improve the peak shape?

A: Poor peak shape can be caused by a variety of factors related to the chromatography and the interaction of the analyte with the system.

Troubleshooting Steps:

  • Column Issues:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.

    • Column Contamination: Contaminants from previous injections can cause peak tailing. Flush the column with a strong solvent.

    • Column Degradation: The column may need to be replaced if it has been used extensively.

  • Mobile Phase (LC-MS/MS):

    • Incorrect pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adding a modifier like formic acid can improve peak shape for acidic compounds.

    • Inadequate Buffering: Ensure consistent pH throughout the gradient.

  • GC-MS Specific Issues:

    • Active Sites: Un-derivatized analyte can interact with active sites in the GC inlet or column, causing peak tailing. Ensure complete derivatization and use a deactivated inlet liner.

    • Injection Technique: A slow injection can lead to broad peaks.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma (for LC-MS/MS)

This protocol is adapted from a method for similar organic acids.[6][7]

  • Aliquoting: Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of methanol containing 0.2% formic acid and an appropriate internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness and reconstituted in the initial mobile phase to concentrate the sample.

  • Injection: Inject the supernatant into the LC-MS/MS system.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow start Start: Plasma Sample protein_precipitation Protein Precipitation (Methanol + Formic Acid) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation (Reversed-Phase) supernatant_transfer->lc_separation ms_detection MS/MS Detection (ESI Negative Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end End: Concentration Measurement data_analysis->end

Caption: A typical experimental workflow for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

This is a general protocol for silylation using BSTFA.

  • Sample Drying: Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagent.

  • Reagent Addition: Add a suitable volume of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. Optimization of time and temperature may be required.

  • Cooling: Allow the sample to cool to room temperature.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

Derivatization Process for GC-MS

Derivatization_Process analyte This compound R-COOH, R-OH product TMS Derivative R-COOSi(CH3)3, R-OSi(CH3)3 analyte->product + reagent BSTFA + TMCS Silylating Agent reagent->product Heat gc_ms Volatile for GC-MS Analysis product->gc_ms

Caption: The silylation derivatization process for GC-MS analysis.

Data Presentation

Table 1: Example LC-MS/MS Parameters

The following table provides example parameters for an LC-MS/MS method, adapted from a validated method for similar compounds.[6] These should be optimized for your specific instrument and application.

ParameterSetting
Chromatography
ColumnC18 Reversed-Phase (e.g., Phenomenex Luna C18)[7]
Mobile Phase AWater with 0.1% Formic Acid[7]
Mobile Phase BMethanol with 0.1% Formic Acid[7]
Flow Rate0.3 mL/min[7]
GradientOptimized for separation from interferences
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (Q1)m/z 145.05 (for [M-H]⁻)
Product Ion (Q3)To be determined experimentally (scan for major fragments)
Collision EnergyTo be optimized for maximum product ion intensity
Dwell Time~100 ms
Table 2: Potential GC-MS Fragments of TMS Derivative

This table lists potential fragments that may be observed in the electron ionization (EI) mass spectrum of the di-TMS derivative of this compound. The exact fragmentation pattern should be confirmed experimentally.

m/zPossible Fragment Identity
M-15Loss of a methyl group (-CH3) from a TMS group
73[Si(CH3)3]⁺
M-89Loss of a -O-Si(CH3)3 group
M-117Loss of a -COO-Si(CH3)3 group

References

Technical Support Center: 3-Hydroxy-3-methyl-2-oxopentanoic Acid NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR peak assignment of 3-hydroxy-3-methyl-2-oxopentanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my this compound sample more complex than expected, showing extra peaks?

A1: The most common reason for unexpected complexity is the pH-dependent equilibrium between the α-keto acid and its hydrated gem-diol form in aqueous solutions.[1] At low pH, the equilibrium can favor the hydrate, leading to two sets of peaks for each proton environment. The presence of both the keto and hydrated forms can significantly complicate the spectrum.

Q2: I am having trouble observing the quaternary carbon signals for C2 (carbonyl) and C3 (hydroxyl-bearing) in my ¹³C NMR spectrum. Are they missing?

A2: Quaternary carbons often exhibit weak signals or can be difficult to detect in standard ¹³C NMR experiments. This is due to their long spin-lattice relaxation times (T₁) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons. It is unlikely the peaks are truly missing, but rather that the experimental parameters are not optimized for their detection.

Q3: The chemical shift of the hydroxyl (-OH) proton is not consistent between samples, and the peak is very broad. Why does this happen?

A3: The chemical shift of hydroxyl protons is highly sensitive to concentration, temperature, solvent, and the presence of acidic or basic impurities. These protons are "exchangeable," meaning they can rapidly exchange with other labile protons in the sample (like trace water), which leads to signal broadening. In some cases, the peak can become so broad that it is indistinguishable from the baseline.

Q4: How can I confirm the assignments of the methyl and ethyl groups in the molecule?

A4: Two-dimensional (2D) NMR experiments are essential for unambiguous assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This will definitively link the methyl protons to the methyl carbon and the methylene protons of the ethyl group to their corresponding carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. You should see correlations from the methyl protons (H-1') to the quaternary carbon C3 and the carbonyl carbon C2. The protons of the ethyl group (H-4 and H-5) will show correlations to C3.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). You will see a correlation between the methylene (H-4) and methyl (H-5) protons of the ethyl group.

Troubleshooting Guides

Issue 1: Overlapping Peaks and Suspected Hydrate Formation

This guide provides a systematic approach to simplify the spectrum and confirm the presence of the keto-hydrate equilibrium.

Troubleshooting Workflow

G cluster_0 Troubleshooting Hydrate Formation A Complex ¹H NMR Spectrum Observed B Control Sample pH A->B Hypothesis: Keto-hydrate equilibrium C Acquire Spectra at Different pH Values (e.g., pH 3, 7, 9) B->C Titrate with NaOH/HCl D Compare Spectra C->D E Observe Simplification of Spectrum at Higher pH? D->E F Conclusion: Hydrate formation is significant at low pH. Use controlled, higher pH for analysis. E->F Yes G Conclusion: Issue is not hydrate formation. Investigate sample purity. E->G No

Caption: Workflow for diagnosing and managing keto-hydrate equilibrium in NMR samples.

Detailed Steps:

  • Control pH: The keto-hydrate equilibrium is highly pH-dependent. Prepare your NMR sample in a buffered solution (e.g., phosphate buffer in D₂O) at a specific pH. For α-keto acids, neutral to slightly basic pH (e.g., pH 7.0) generally favors the non-hydrated keto form, simplifying the spectrum.[1]

  • Temperature Variation: Acquire spectra at different temperatures. Changes in the relative intensities of peaks may indicate an equilibrium process.

  • Solvent Change: If possible, acquire a spectrum in an aprotic organic solvent (e.g., DMSO-d₆). This will eliminate the keto-hydrate equilibrium, although proton exchange with residual water may still occur.

Issue 2: Missing or Weak Quaternary Carbon Signals

This guide outlines experimental parameter adjustments to enhance the detection of the C2 and C3 quaternary carbons.

Experimental Parameter Adjustments

ParameterStandard ValueRecommended AdjustmentRationale
Relaxation Delay (d1) 1-2 seconds10-30 secondsAllows for full relaxation of quaternary carbons with long T₁ times, increasing signal intensity.
Number of Scans (ns) 64-256>1024Improves signal-to-noise ratio, making weak signals detectable above the baseline.
Pulse Program Standard ¹³CDEPTQ, HMBCDEPTQ can distinguish quaternary carbons. HMBC is a proton-detected experiment that is much more sensitive and can confirm the presence of a quaternary carbon through its 2- and 3-bond correlations to nearby protons.

Predicted NMR Data and Assignment

Structure:

Table 1: Predicted ¹H NMR Chemical Shifts

PositionProtonsPredicted δ (ppm)MultiplicityNotes
1'-CH₃~1.3 - 1.5Singlet (s)Methyl group attached to a quaternary carbon.
4-CH₂-~1.6 - 1.8Quartet (q)Methylene group adjacent to a methyl group and a quaternary carbon.
5-CH₃~0.9 - 1.1Triplet (t)Terminal methyl group of the ethyl chain.
3-OHVariable (e.g., 2-5)Broad Singlet (br s)Chemical shift is highly dependent on solvent, concentration, and temperature.
1-COOHVariable (e.g., >10)Broad Singlet (br s)Often very broad and may not be observed depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts

PositionCarbonPredicted δ (ppm)Notes
C1-COOH~160 - 170Carboxylic acid carbonyl. May be difficult to observe.
C2C=O~195 - 205Ketone carbonyl. Quaternary, may be weak.
C3-C(OH)-~70 - 80Quaternary carbon bearing the hydroxyl group.
C1'-CH₃~20 - 30Methyl group attached to C3.
C4-CH₂-~30 - 40Methylene of the ethyl group.
C5-CH₃~8 - 12Terminal methyl of the ethyl group.

Experimental Protocols

Standard 1D and 2D NMR Experiments for Structural Elucidation

The following provides a logical workflow and key parameters for acquiring a full set of NMR data for unambiguous peak assignment.

NMR Experiment Workflow

G cluster_0 NMR Data Acquisition Workflow A ¹H NMR (Proton) B ¹³C NMR (with optimized d1 for Quat. C) A->B Initial Nuclei Scan C COSY (H-H Correlation) A->C Establish Spin Systems D HSQC (C-H 1-Bond Correlation) B->D Assign Protonated Carbons C->D E HMBC (C-H 2,3-Bond Correlation) D->E Connect Fragments F Final Structure Assignment E->F Confirm Connectivity & Quat. C

Caption: Recommended workflow for complete NMR analysis and peak assignment.

1. ¹H NMR

  • Purpose: To identify the number of unique proton environments, their integration (relative number of protons), and their coupling patterns (multiplicity).

  • Methodology:

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).

    • Solvent: D₂O with buffer (e.g., phosphate) to control pH, or DMSO-d₆.

    • Relaxation Delay (d1): 5 seconds.

    • Number of Scans (ns): 16-32.

2. ¹³C{¹H} NMR

  • Purpose: To identify the number of unique carbon environments.

  • Methodology:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Relaxation Delay (d1): 15 seconds (crucial for observing quaternary carbons).

    • Number of Scans (ns): 1024 or higher, depending on concentration.

3. HSQC

  • Purpose: To correlate protons to their directly attached carbons.

  • Methodology:

    • Pulse Program: Phase-sensitive gradient-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3').

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

    • Acquisition: Typically requires 1-2 hours, depending on the desired resolution in the carbon dimension.

4. HMBC

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting spin systems and assigning quaternary carbons.

  • Methodology:

    • Pulse Program: Gradient-enhanced HMBC (e.g., 'hmbcgplpndqf').

    • Long-Range Coupling Constant (ⁿJ(CH)): Set to a compromise value of 8 Hz.

    • Acquisition: Can be a lengthy experiment (4-12 hours) depending on concentration and desired resolution.

References

Technical Support Center: Optimization of 3-Hydroxy-3-methyl-2-oxopentanoic acid Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 3-Hydroxy-3-methyl-2-oxopentanoic acid from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing tissue samples prior to extraction?

A1: To prevent degradation of this compound, it is crucial to flash-freeze tissue samples in liquid nitrogen or on dry ice immediately after collection.[1][2] Long-term storage should be at -80°C.[1][2] Avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte.

Q2: What is the most effective method for homogenizing tissue samples for extraction?

A2: Mechanical homogenization using a bead beater or rotor-stator homogenizer is highly effective for disrupting tissue architecture. For tougher tissues, cryogenic grinding under liquid nitrogen can be beneficial before solvent extraction.[1] It is important to keep the sample cold during homogenization to minimize enzymatic degradation.[2]

Q3: Which solvent system is best for extracting this compound?

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization can significantly improve the chromatographic retention and detection sensitivity of small, polar compounds like this compound, especially for gas chromatography-mass spectrometry (GC-MS) analysis. For liquid chromatography-mass spectrometry (LC-MS/MS), derivatization can enhance ionization efficiency.[7] Common derivatizing agents for organic acids include silylating agents (e.g., BSTFA) for GC-MS and reagents targeting the carboxylic acid group for LC-MS.[7][8]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[9] To mitigate these effects, consider the following:

  • Sample Cleanup: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Chromatographic Separation: Optimize your chromatographic method to separate the analyte from co-eluting matrix components.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your sample to account for matrix effects.[6]

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Troubleshooting Step
Incomplete Tissue Homogenization Ensure the tissue is completely homogenized. Visually inspect for any remaining tissue fragments. Consider increasing homogenization time or using a more rigorous method like cryogenic grinding.[1]
Suboptimal Extraction Solvent The polarity of the extraction solvent may not be suitable for this compound. Test different solvent systems with varying polarities. A comparison of extraction methods for small molecules has been published and can provide guidance.[3][4][5]
Insufficient Phase Separation During liquid-liquid extraction, ensure complete separation of the aqueous and organic phases. Centrifuge at a sufficient speed and for an adequate duration.
Analyte Degradation This compound may be unstable under the extraction conditions. Ensure all steps are performed on ice and consider adding antioxidants or enzyme inhibitors to the homogenization buffer.
Precipitation of Analyte with Proteins During protein precipitation, the analyte may co-precipitate with proteins. Optimize the protein precipitation protocol by adjusting the solvent-to-sample ratio and incubation time.
High Variability Between Replicates
Potential Cause Troubleshooting Step
Inconsistent Homogenization Ensure each sample is homogenized to the same degree. Standardize the homogenization time, speed, and probe position.
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of solvents and samples.
Sample Heterogeneity If the analyte is not evenly distributed in the tissue, this can lead to variability. Ensure the tissue sample is representative of the whole.
Inconsistent Evaporation of Solvent If a solvent evaporation step is used, ensure it is performed consistently for all samples to avoid concentrating some samples more than others.
Poor Chromatographic Peak Shape
Potential Cause Troubleshooting Step
Column Overload The concentration of the analyte or co-eluting matrix components may be too high. Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent The solvent in which the sample is dissolved may be too different from the mobile phase, causing peak distortion. If possible, dissolve the final extract in the initial mobile phase.
Column Contamination The analytical column may be contaminated with matrix components. Wash the column with a strong solvent or consider using a guard column.
Secondary Interactions The analyte may be interacting with active sites on the column. Consider using a column with a different stationary phase or adding a mobile phase additive to reduce these interactions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general method adapted for the extraction of small polar molecules from tissue.

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a 2 mL tube containing ceramic beads and 500 µL of ice-cold methanol.

    • Homogenize using a bead beater for 2 cycles of 30 seconds at a high speed, with a 1-minute pause on ice between cycles.

  • Extraction:

    • Add 1 mL of MTBE and 250 µL of water to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection:

    • Carefully collect the upper organic phase and the lower aqueous phase into separate tubes. This compound is expected to be in the aqueous phase.

  • Drying and Reconstitution:

    • Dry the aqueous phase using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol in water).

Protocol 2: Protein Precipitation (PPT)

This is a simpler and faster, though potentially less clean, extraction method.

  • Tissue Homogenization:

    • Homogenize 50-100 mg of frozen tissue in 300 µL of ice-cold phosphate-buffered saline (PBS).

  • Precipitation:

    • Add 900 µL of ice-cold acetonitrile to the homogenate.

    • Vortex for 1 minute to precipitate the proteins.

    • Incubate on ice for 10 minutes.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection:

    • Carefully collect the supernatant, which contains the extracted analyte.

  • Drying and Reconstitution (Optional):

    • The supernatant can be directly injected for analysis or dried down and reconstituted in a smaller volume for concentration.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the comparison of different extraction methods. Actual results may vary depending on the tissue type and experimental conditions.

Table 1: Comparison of Extraction Methods for Recovery of a Spiked Analyte

Extraction MethodMean Recovery (%)Standard Deviation (%)
Liquid-Liquid Extraction (Methanol/MTBE/Water)85.25.1
Protein Precipitation (Acetonitrile)78.97.8
Solid-Phase Extraction (Mixed-Mode Anion Exchange)92.53.2

Table 2: Matrix Effects Observed with Different Extraction Methods

Extraction MethodMatrix Effect (%)
Liquid-Liquid Extraction (Methanol/MTBE/Water)-15.3
Protein Precipitation (Acetonitrile)-28.7
Solid-Phase Extraction (Mixed-Mode Anion Exchange)-5.8

Matrix effect was calculated as (1 - [Peak area in post-extraction spike] / [Peak area in neat solution]) x 100%. A negative value indicates ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis tissue_sample Frozen Tissue Sample (-80°C) homogenization Homogenization (e.g., Bead Beating) tissue_sample->homogenization lle Liquid-Liquid Extraction (Methanol/MTBE/Water) homogenization->lle Method 1 ppt Protein Precipitation (Acetonitrile) homogenization->ppt Method 2 drying Solvent Evaporation lle->drying ppt->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: General experimental workflow for the extraction and analysis of this compound from tissue.

troubleshooting_workflow start Low Analyte Signal check_recovery Is Extraction Recovery Low? start->check_recovery check_matrix Are Matrix Effects Significant? check_recovery->check_matrix No optimize_extraction Optimize Extraction Protocol: - Check homogenization - Test different solvents - Ensure phase separation check_recovery->optimize_extraction Yes optimize_cleanup Improve Sample Cleanup: - Use Solid-Phase Extraction (SPE) - Optimize chromatography check_matrix->optimize_cleanup Yes check_instrument Check Instrument Performance: - Calibrate instrument - Clean ion source check_matrix->check_instrument No end Signal Improved optimize_extraction->end optimize_cleanup->end check_instrument->end

Caption: A troubleshooting decision tree for low analyte signal in LC-MS/MS analysis.

References

Technical Support Center: Enhancing Resolution in 3-Hydroxy-3-methyl-2-oxopentanoic Acid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 3-Hydroxy-3-methyl-2-oxopentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance chromatographic resolution.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound, providing step-by-step guidance to resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

A: Peak tailing for acidic compounds like this compound is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Here’s a systematic approach to troubleshoot and resolve this problem:

Potential Causes & Solutions:

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.[1][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with formic acid or phosphoric acid) will ensure the carboxylic acid is fully protonated, reducing its interaction with silanol groups.[1] A general guideline is to adjust the pH to be at least 1-2 units below the pKa of the analyte.

    • Solution 2: Use a Buffer: Incorporating a buffer (e.g., phosphate or acetate buffer) into the mobile phase helps maintain a consistent pH and can mask silanol interactions.[1][3]

    • Solution 3: Employ End-capped Columns: Use a high-quality, end-capped C18 or a polar-embedded column designed to minimize silanol activity.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion.[1]

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause. Consider using a column with a larger diameter or a higher stationary phase capacity.[1]

  • Extra-Column Volume: Excessive tubing length or a large flow cell volume can contribute to peak broadening and tailing.[2]

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.

Experimental Protocol: Optimizing Mobile Phase pH

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

  • Prepare a series of mobile phases with varying pH values. For a reversed-phase separation, a common starting point is a mixture of acetonitrile or methanol and water. Add a small percentage (e.g., 0.1%) of an acid like formic acid to lower the pH.

  • Equilibrate the column with the first mobile phase for at least 15-20 column volumes.

  • Inject the sample and record the chromatogram.

  • Repeat steps 3 and 4 for each mobile phase, carefully noting the peak shape and retention time.

  • Analyze the results to determine the optimal pH that provides a symmetrical peak.

Issue 2: Co-elution with Interfering Peaks

Q: I am observing co-elution of this compound with other components in my sample matrix. How can I improve the resolution?

A: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to improve the separation of your target analyte from interfering peaks:

Strategies for Enhancing Resolution:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of compounds.[4]

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of complex mixtures.[4][5] Start with a lower percentage of the organic solvent and gradually increase it over the course of the run.

  • Select a Different Stationary Phase:

    • Alternative C18 Phases: Not all C18 columns are the same. Try a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., polar-embedded).

    • Phenyl-Hexyl or Cyano Phases: These stationary phases offer different selectivities compared to C18 and may provide the necessary resolution.

  • Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and alter selectivity, potentially resolving co-eluting peaks.

Quantitative Data Summary: Starting Conditions for Method Development

ParameterHPLC (Reversed-Phase)GC (after derivatization)
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeDB-5ms, HP-5ms, or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in Water, B: Acetonitrile or MethanolHelium or Hydrogen
Flow Rate 0.2 - 1.0 mL/min1.0 - 1.5 mL/min
Gradient/Temperature Program Start with 5-10% B, ramp to 95% BStart at 50-70°C, ramp to 250-300°C
Injection Volume 1 - 10 µL1 µL (split or splitless)
Detection UV (210 nm) or Mass SpectrometryFID or Mass Spectrometry
Issue 3: Low Signal-to-Noise Ratio

Q: The peak for this compound is very small, making it difficult to quantify accurately. How can I increase the signal intensity?

A: A low signal-to-noise ratio can be addressed by optimizing both the sample preparation and the instrumental parameters.

Solutions for Improving Signal Intensity:

  • Sample Pre-concentration: If your sample is dilute, consider using solid-phase extraction (SPE) to concentrate the analyte before injection.[2]

  • Derivatization (for GC): this compound is not volatile enough for direct GC analysis. Derivatization is necessary to make it suitable for GC.[6] Silylation (e.g., with BSTFA) or esterification are common methods that can also enhance the detector response.[6][7][8]

  • Detector Optimization:

    • HPLC-UV: Ensure you are using the optimal wavelength for detection (around 210 nm for the carboxylic acid group).

    • Mass Spectrometry (MS): Optimize the MS parameters (e.g., ionization source, collision energy) to maximize the signal for your analyte. A validated LC-MS/MS method has been reported for the quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma.[9]

Experimental Protocol: GC Derivatization (Silylation)

  • Evaporate the sample containing this compound to dryness under a stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound by Gas Chromatography (GC)?

A1: Yes, derivatization is essential for the GC analysis of this compound.[6] Its polar carboxylic acid and hydroxyl groups make it non-volatile. Derivatization, such as silylation or esterification, replaces the active hydrogens in these functional groups, increasing the compound's volatility and thermal stability, making it suitable for GC analysis.[6][7][8]

Q2: What type of HPLC column is best suited for the separation of this compound?

A2: A reversed-phase C18 column is the most common and generally effective choice for separating organic acids like this compound. To mitigate issues with peak tailing, it is advisable to use a modern, high-purity silica column with end-capping. For highly aqueous mobile phases, an aqueous-stable C18 (AQ-C18) column can prevent phase collapse.

Q3: My compound has a chiral center. How can I separate the enantiomers of this compound?

A3: The separation of enantiomers requires a chiral environment. This can be achieved through several approaches:

  • Chiral Chromatography: Use a chiral stationary phase (CSP) in either HPLC or GC. Polysaccharide-based CSPs are widely used in HPLC.

  • Derivatization with a Chiral Reagent: React the racemic mixture with a pure enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[10]

Q4: What are the typical mobile phases used for the LC-MS analysis of this compound?

A4: For LC-MS analysis in reversed-phase mode, a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a volatile additive is typically used. Formic acid (0.1%) is a common choice as it aids in the protonation of the analyte for positive ion mode electrospray ionization (ESI) and provides good peak shape.[9] Ammonium formate or ammonium acetate can also be used as buffers.[3]

Visualizations

Troubleshooting_Workflow start Start: Poor Resolution peak_shape Assess Peak Shape start->peak_shape coelution Check for Co-elution start->coelution low_signal Evaluate Signal Intensity start->low_signal tailing Peak Tailing/Fronting? peak_shape->tailing overlapping Overlapping Peaks? coelution->overlapping low_sn Low S/N Ratio? low_signal->low_sn tailing->coelution No adjust_ph Adjust Mobile Phase pH tailing->adjust_ph Yes overlapping->low_signal No optimize_gradient Optimize Gradient overlapping->optimize_gradient Yes concentrate_sample Pre-concentrate Sample (SPE) low_sn->concentrate_sample Yes end End: Improved Resolution low_sn->end No use_buffer Use a Buffer adjust_ph->use_buffer check_load Check Sample Load use_buffer->check_load check_load->end change_solvent Change Organic Solvent optimize_gradient->change_solvent change_column Select Different Column change_solvent->change_column change_column->end derivatize Derivatize Analyte (GC) concentrate_sample->derivatize optimize_detector Optimize Detector Settings derivatize->optimize_detector optimize_detector->end

Caption: Troubleshooting workflow for enhancing chromatographic resolution.

Factors_Affecting_Resolution cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_other_factors Other Factors Resolution Chromatographic Resolution pH pH Resolution->pH Buffer Buffer Concentration Resolution->Buffer Organic_Modifier Organic Modifier Resolution->Organic_Modifier Gradient Gradient Profile Resolution->Gradient Column_Chemistry Column Chemistry (e.g., C18, Phenyl) Resolution->Column_Chemistry Particle_Size Particle Size Resolution->Particle_Size Column_Dimensions Column Dimensions Resolution->Column_Dimensions Temperature Temperature Resolution->Temperature Flow_Rate Flow Rate Resolution->Flow_Rate Sample_Load Sample Load Resolution->Sample_Load

Caption: Key factors influencing chromatographic resolution.

References

Technical Support Center: 3-Hydroxy-3-methyl-2-oxopentanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 3-Hydroxy-3-methyl-2-oxopentanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, being a β-hydroxy keto acid, can be susceptible to degradation. Key concerns include decarboxylation, particularly at elevated temperatures or non-neutral pH, and potential oxidation. For optimal stability, it is recommended to store the compound as a solid at -20°C or lower, protected from light and moisture. For short-term use, solutions should be prepared fresh in a suitable buffer at a slightly acidic to neutral pH and kept on ice.

Q2: Are there any known interferences in common biological assays?

A2: Due to its structural similarity to other metabolic intermediates, such as other α-keto acids, there is a potential for competitive inhibition or off-target effects in enzymatic assays. It is crucial to run appropriate controls, including assays with structurally related molecules, to ensure the observed effects are specific to this compound. In cell-based assays, its potential to affect cellular metabolism should be considered, as it may influence readouts related to cell viability, proliferation, or metabolic function.

Q3: What is the recommended method for quantifying this compound in biological samples?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification.[1] Due to the likely absence of a commercially available stable isotope-labeled internal standard, careful selection of a suitable internal standard that mimics the analyte's behavior during sample preparation and ionization is critical.[1] Method development should focus on optimizing sample preparation, such as protein precipitation, and chromatographic conditions to achieve good peak shape and separation from matrix components.[1]

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Recommended Solution
Low reaction yield during synthesis Incomplete reaction; side reactions such as aldol condensation or decarboxylation.Optimize reaction conditions (temperature, reaction time, catalyst). Use thin-layer chromatography (TLC) or LC-MS to monitor reaction progress and identify byproducts.
Difficulty in purifying the final product Co-elution with starting materials or byproducts; degradation on silica gel.Employ alternative purification techniques such as preparative HPLC or ion-exchange chromatography. If using column chromatography, consider using a less acidic silica gel or deactivating it with a small percentage of a suitable solvent.
Product instability after purification Residual acid or base from the purification process; exposure to heat or light.Ensure complete removal of any acids or bases used during purification. Store the purified compound under inert gas at low temperatures (-20°C or below) and protect it from light.
Analytical Quantification (LC-MS/MS)
Problem Possible Cause Recommended Solution
Poor peak shape and low sensitivity Suboptimal mobile phase composition; ion suppression from matrix components.Optimize the mobile phase pH and organic solvent gradient.[1] Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
High variability in quantification Lack of a suitable internal standard; inefficient sample extraction.Screen for an appropriate internal standard with similar chemical properties.[1] Optimize the protein precipitation or liquid-liquid extraction protocol for consistent recovery.[1] A comparison of different sample preparation methods is advised.[1]
In-source fragmentation or adduct formation High source temperature or cone voltage; presence of salts in the sample.Optimize MS source parameters to minimize fragmentation.[1] Ensure thorough desalting of the sample before injection.
Cell-Based Assays
Problem Possible Cause Recommended Solution
Unexpected cytotoxicity Off-target effects; alteration of cellular metabolism.Perform dose-response curves to determine the optimal non-toxic concentration range. Include control experiments to assess the compound's impact on key metabolic pathways (e.g., glycolysis, mitochondrial respiration).
High background signal in fluorescence/luminescence assays Intrinsic fluorescence of the compound; interference with the assay chemistry.Run a compound-only control to measure its intrinsic signal. Test for direct inhibition or activation of the reporter enzyme (e.g., luciferase, horse radish peroxidase).
Inconsistent cellular uptake Poor membrane permeability; binding to serum proteins in the media.Optimize the incubation time and concentration. Consider using a serum-free medium for the duration of the treatment, if compatible with the cell line.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Quantification of this compound in Plasma

This protocol is adapted from a method for similar short-chain keto acids and should be optimized for this compound.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing a suitable internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18) is a good starting point.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: Develop a gradient to ensure adequate retention and separation.

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 5-10 µL

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode. Optimize the multiple reaction monitoring (MRM) transitions for the parent and product ions of both the analyte and the internal standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_quantification Analytical Quantification cluster_assay Biological Assay synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization sample_prep Sample Preparation characterization->sample_prep Proceed to Quantification cell_culture Cell Culture & Treatment characterization->cell_culture Proceed to Biological Assay lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis lcms->data_analysis assay_run Assay Performance cell_culture->assay_run readout Data Readout assay_run->readout

Caption: General experimental workflow for this compound.

troubleshooting_logic start Unexpected Experimental Result check_reagent Verify Reagent Stability & Purity start->check_reagent check_protocol Review Experimental Protocol start->check_protocol check_instrument Check Instrument Calibration & Performance start->check_instrument optimize_conditions Optimize Experimental Conditions check_reagent->optimize_conditions check_protocol->optimize_conditions check_instrument->optimize_conditions rerun_experiment Re-run Experiment with Controls optimize_conditions->rerun_experiment Optimized consult Consult Literature / Technical Support optimize_conditions->consult Issue Persists rerun_experiment->consult Issue Persists

Caption: A logical approach to troubleshooting experimental issues.

References

Validation & Comparative

Validating the Biological Activity of 3-Hydroxy-3-methyl-2-oxopentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to validate the biological activity of 3-Hydroxy-3-methyl-2-oxopentanoic acid. It offers a comparative analysis with structurally related branched-chain alpha-keto acids (BCKAs) and details the necessary experimental protocols to elucidate its functional role.

Introduction

This compound is a hydroxylated derivative of 3-methyl-2-oxovaleric acid, an alpha-keto acid analog of the essential amino acid isoleucine.[1] Alpha-keto acids are pivotal metabolic intermediates, playing crucial roles in amino acid catabolism, energy production, and cellular signaling.[2] Given the established neurotoxic or neuroprotective roles of related BCKAs, it is critical to systematically evaluate the biological activity of this hydroxylated metabolite.[3][4][5][6] This guide outlines a series of in vitro experiments to characterize its effects on cellular metabolism and viability, in comparison to other key BCKAs derived from branched-chain amino acids (BCAAs).

Comparative Compounds

For a comprehensive validation, the biological activity of this compound should be compared against its non-hydroxylated precursor and the other two primary BCKAs:

  • 3-Methyl-2-oxopentanoic acid (KMV): The direct precursor, derived from isoleucine.

  • Alpha-ketoisocaproate (KIC): Derived from leucine.

  • Alpha-ketoisovalerate (KIV): Derived from valine.

Experimental Validation Plan

A multi-faceted approach is recommended to thoroughly assess the biological activity of this compound. This includes evaluating its impact on cellular energy metabolism, specifically mitochondrial respiration, and its potential effects on neuronal cell viability.

Data Presentation: Comparative Analysis of BCKA Effects

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Effect of BCKAs on Mitochondrial Respiration in SH-SY5Y Cells

CompoundConcentration (µM)Basal Respiration (OCR, pmol/min)ATP Production (OCR, pmol/min)Maximal Respiration (OCR, pmol/min)Spare Respiratory Capacity (%)
Control -
This compound 10
50
100
3-Methyl-2-oxopentanoic acid (KMV) 10
50
100
Alpha-ketoisocaproate (KIC) 10
50
100
Alpha-ketoisovalerate (KIV) 10
50
100

Table 2: Effect of BCKAs on Neuronal Cell Viability (MTT Assay)

CompoundConcentration (µM)Cell Viability (% of Control)
Control -100
This compound 10
50
100
500
1000
3-Methyl-2-oxopentanoic acid (KMV) 10
50
100
500
1000
Alpha-ketoisocaproate (KIC) 10
50
100
500
1000
Alpha-ketoisovalerate (KIV) 10
50
100
500
1000

Experimental Protocols

Branched-Chain Amino Acid (BCAA) Catabolism Pathway

The biological activity of this compound is intrinsically linked to the BCAA metabolic pathway. Understanding this pathway is fundamental to interpreting experimental results.

BCAA_Catabolism cluster_BCAAs Branched-Chain Amino Acids cluster_BCKAs Branched-Chain Keto Acids cluster_Metabolites Downstream Metabolites Leucine Leucine KIC alpha-Ketoisocaproate (KIC) Leucine->KIC BCAT Isoleucine Isoleucine KMV 3-Methyl-2-oxopentanoic acid (KMV) Isoleucine->KMV BCAT Valine Valine KIV alpha-Ketoisovalerate (KIV) Valine->KIV BCAT AcetylCoA Acetyl-CoA KIC->AcetylCoA BCKDH PropionylCoA Propionyl-CoA KMV->PropionylCoA BCKDH HMOPA 3-Hydroxy-3-methyl- 2-oxopentanoic acid KMV->HMOPA Hydroxylation (Putative) SuccinylCoA Succinyl-CoA KIV->SuccinylCoA BCKDH PropionylCoA->SuccinylCoA

Caption: Branched-Chain Amino Acid (BCAA) Catabolism Pathway.

Experimental Workflow for Biological Activity Validation

A systematic workflow is essential for the robust validation of this compound's biological activity.

Experimental_Workflow start Start: Synthesize/Acquire This compound and Comparative BCKAs cell_culture Cell Culture: - SH-SY5Y (neuronal) - HepG2 (hepatic) start->cell_culture mito_stress Mitochondrial Stress Test (Seahorse XF Analyzer) cell_culture->mito_stress viability Cell Viability Assay (MTT or LDH) cell_culture->viability data_analysis Data Analysis and Comparison mito_stress->data_analysis viability->data_analysis conclusion Conclusion: Elucidate Biological Activity Profile data_analysis->conclusion

Caption: Experimental Workflow for Biological Validation.

Detailed Methodology: Mitochondrial Stress Test

This protocol assesses the impact of this compound on mitochondrial function using a Seahorse XF Analyzer.

Objective: To measure key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity, in the presence of the test compounds.

Cell Line: SH-SY5Y human neuroblastoma cells.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • This compound and comparative BCKAs

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and the comparative BCKAs in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions in assay medium to achieve the final desired concentrations.

  • Assay Setup:

    • On the day of the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Load the test compounds into the appropriate wells.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge.

    • Run the mitochondrial stress test protocol on the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time.

  • Data Analysis:

    • Normalize the OCR data to cell number.

    • Calculate the key parameters of mitochondrial respiration as outlined in Table 1.

    • Compare the effects of this compound with the control and other BCKAs.

Detailed Methodology: Neuronal Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic or protective effects of this compound on neuronal cells.

Objective: To assess the dose-dependent effect of the test compounds on the viability of SH-SY5Y cells.

Cell Line: SH-SY5Y human neuroblastoma cells.

Materials:

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM/F12)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • This compound and comparative BCKAs

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare various concentrations of this compound and the comparative BCKAs in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds).

    • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the cell viability as a percentage of the control (untreated or vehicle-treated cells).

    • Generate dose-response curves and calculate the IC50 values if applicable.

Conclusion

By following the experimental framework outlined in this guide, researchers can systematically validate the biological activity of this compound. The comparative approach will provide valuable insights into its specific effects relative to other key metabolites in the BCAA pathway. This information is essential for understanding its physiological significance and for guiding future research in drug development and metabolic studies.

References

Cross-Validation of Analytical Methods for 3-Hydroxy-3-methyl-2-oxopentanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. This guide provides a comparative analysis of potential analytical methodologies for 3-Hydroxy-3-methyl-2-oxopentanoic acid, a key intermediate in isoleucine metabolism. Due to a lack of specific validated methods for this analyte in peer-reviewed literature, this comparison is based on established and validated methods for structurally similar compounds, providing a strong framework for adaptation and development.

The two primary chromatographic techniques suitable for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide will delve into the specifics of each, offering insights into their respective protocols and performance characteristics.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of analogous analytical methods that can be adapted for the quantification of this compound. The data presented is derived from validated methods for structurally similar analytes, such as 3-hydroxypentanoic acid, 3-oxopentanoic acid, and various organic acids.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by liquid chromatography, ionization, and mass analysis.Separation of volatile derivatives by gas chromatography and mass analysis.
Sample Matrix Human PlasmaBiological Fluids (e.g., Plasma, Urine), Cell Culture Media
Linearity (Correlation Coefficient) ≥0.998[1]0.9874–0.9994[2]
Limit of Detection (LOD) 0.078 µg/mL (for 3-hydroxypentanoic acid)[1]3–272 ng/mL (for various organic acids)[2]
Limit of Quantification (LOQ) 0.156 µg/mL (for 3-oxopentanoic acid)[1]Not explicitly stated for a similar compound in the search results.
Accuracy (%RE) -6.2% to 6.6%[1]Recoveries of 100–111% for 12 of 15 organic acids[2]
Precision (%RSD) <15%[1]Process standard deviations of 0.04–0.69 μg/mL[2]
Sample Preparation Protein precipitation.Solid-phase extraction and derivatization.[2]
Throughput HighModerate
Advantages High sensitivity and specificity, suitable for non-volatile compounds.High resolution, established libraries for compound identification.
Disadvantages Potential for matrix effects.Requires derivatization for non-volatile compounds, which can add complexity.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for the quantification of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma.[1][3][4]

1. Sample Preparation:

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding 400 µL of methanol containing 0.2% formic acid.

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna C18(2) (150 x 2.0 mm, 3 µm) or equivalent.[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Methanol with 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Specific precursor and product ion transitions for this compound and the internal standard would need to be optimized.

4. Validation Parameters:

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a general method for the analysis of organic acids in biological samples.[2]

1. Sample Preparation:

  • Solid-Phase Extraction (SPE): Utilize a strong anion exchange cartridge to extract organic acids from the sample matrix.[2]

  • Wash the cartridge to remove interfering substances.

  • Elute the organic acids.

  • Derivatization: Evaporate the eluate to dryness and derivatize the residue to make the analyte volatile. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

2. GC-MS Conditions:

  • Column: A suitable capillary column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature ramp to ensure separation of the analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Scan or Selected Ion Monitoring (SIM).

3. Data Analysis:

  • Quantification is typically performed using a calibration curve generated from standards that have undergone the same extraction and derivatization process.

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflows for both LC-MS/MS and GC-MS methodologies.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + Formic Acid) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Quantification Quantification MS->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample SPE Solid-Phase Extraction (Anion Exchange) Sample->SPE Elution Elution SPE->Elution Derivatization Derivatization (e.g., Silylation) Elution->Derivatization GC Gas Chromatography (Capillary Column) Derivatization->GC MS Mass Spectrometry (EI) GC->MS Quantification Quantification MS->Quantification Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid 2-Oxo-3-methylpentanoic acid Isoleucine->Keto_acid Hydroxy_acid This compound Keto_acid->Hydroxy_acid Propionyl_CoA Propionyl-CoA Hydroxy_acid->Propionyl_CoA Acetyl_CoA Acetyl-CoA Hydroxy_acid->Acetyl_CoA TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

References

A Comparative Analysis of 3-Hydroxy-3-methyl-2-oxopentanoic Acid and Other Key Keto Acids for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of 3-Hydroxy-3-methyl-2-oxopentanoic acid with two other significant keto acids: alpha-ketoglutarate and beta-hydroxybutyrate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their metabolic roles, signaling pathways, and potential therapeutic implications, supported by experimental data and detailed protocols.

Introduction to Keto Acids

Keto acids are organic compounds containing both a carboxylic acid and a ketone group. They are pivotal intermediates in various metabolic pathways, including the Krebs cycle and amino acid metabolism. In recent years, certain keto acids have garnered significant interest for their potential therapeutic applications, ranging from neuroprotection to metabolic regulation. This guide focuses on this compound, a hydroxylated derivative of a branched-chain keto acid, and compares its known and potential attributes to the well-characterized keto acids, alpha-ketoglutarate and beta-hydroxybutyrate.

Comparative Overview

While direct comparative experimental data for this compound is limited, this section provides a summary of its known properties alongside those of alpha-ketoglutarate and beta-hydroxybutyrate to facilitate a comparative understanding.

FeatureThis compoundAlpha-Ketoglutarate (AKG)Beta-Hydroxybutyrate (BHB)
Primary Metabolic Role Intermediate in isoleucine metabolism.[1][2][3][4][5]Key intermediate in the Krebs cycle; involved in amino acid metabolism and nitrogen transport.[6]A primary ketone body; serves as an alternative energy source for the brain and other tissues during periods of low glucose availability.[7]
Known Biological Effects Primarily associated with Maple Syrup Urine Disease (MSUD) as a neurotoxic metabolite.[1][2]Neuroprotective, anti-aging, antioxidant, and involved in immune regulation.[6][8][9][10][11]Neuroprotective, anti-inflammatory, antioxidant, and modulates gene expression.[4][7][12][13]
Potential Therapeutic Areas Currently none established; potential for research in metabolic disorders.Neurodegenerative diseases, aging, metabolic disorders, and inflammatory conditions.[6][9][10]Neurodegenerative diseases, metabolic syndrome, and inflammatory diseases.[4][7][12][13]

Signaling Pathways and Mechanisms of Action

The signaling pathways of alpha-ketoglutarate and beta-hydroxybutyrate have been extensively studied. In contrast, the specific signaling cascade for this compound has not been elucidated. Below are diagrams representing the known pathways for AKG and BHB, and a hypothetical pathway for this compound based on the metabolism of its precursor, 3-methyl-2-oxovaleric acid.

Alpha-Ketoglutarate Signaling

AKG_Signaling AKG Alpha-Ketoglutarate mTOR mTOR Pathway AKG->mTOR Inhibition AMPK AMPK Pathway AKG->AMPK Activation TET_enzymes TET Enzymes AKG->TET_enzymes Cofactor Autophagy Autophagy mTOR->Autophagy Inhibition AMPK->Autophagy Activation DNA_demethylation DNA Demethylation TET_enzymes->DNA_demethylation Neuroprotection Neuroprotection Anti_Aging Anti-Aging Neuroprotection->Anti_Aging DNA_demethylation->Anti_Aging Autophagy->Neuroprotection

Caption: Alpha-Ketoglutarate Signaling Pathways.

Beta-Hydroxybutyrate Signaling

BHB_Signaling BHB Beta-Hydroxybutyrate HDACs HDACs BHB->HDACs Inhibition NLRP3 NLRP3 Inflammasome BHB->NLRP3 Inhibition BDNF BDNF Expression HDACs->BDNF Repression Anti_inflammation Anti-inflammation Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: Beta-Hydroxybutyrate Signaling Pathways.

Hypothetical Metabolism of this compound

HMOPA_Metabolism Isoleucine Isoleucine BCAT Branched-chain aminotransferase Isoleucine->BCAT MOPA 3-Methyl-2-oxopentanoic acid BCAT->MOPA Hydroxylation Hydroxylation (Enzyme Unknown) MOPA->Hydroxylation BCKDH Branched-chain alpha-keto acid dehydrogenase complex (BCKDH) MOPA->BCKDH HMOPA This compound Hydroxylation->HMOPA Metabolites Further Metabolites BCKDH->Metabolites MSUD Maple Syrup Urine Disease (BCKDH deficiency) BCKDH->MSUD

Caption: Hypothetical Metabolic Pathway.

Experimental Protocols

This section details methodologies for key experiments relevant to the comparative analysis of these keto acids.

Quantification of Keto Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted for the analysis of organic acids in biological samples.[5][14][15][16]

1. Sample Preparation:

  • To 100 µL of serum or plasma, add an internal standard.

  • Deproteinize the sample by adding 400 µL of ice-cold acetone, vortex, and centrifuge at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Incubate the mixture at 60°C for 30 minutes.

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-600.

  • Data Acquisition: Full scan mode.

4. Data Analysis:

  • Identify peaks based on retention time and mass spectra compared to known standards.

  • Quantify the concentration of each keto acid by comparing the peak area to that of the internal standard.

Measurement of Mitochondrial Respiration

This protocol utilizes the Seahorse XF Analyzer to assess mitochondrial function in cultured cells.[17][18][19][20][21]

1. Cell Seeding:

  • Seed cells in a Seahorse XF cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Incubate overnight in a standard cell culture incubator.

2. Assay Preparation:

  • One hour before the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.

  • Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.

3. Seahorse XF Analyzer Assay:

  • Load the hydrated sensor cartridge with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A) into the appropriate ports.

  • Calibrate the instrument and then replace the calibrant plate with the cell plate.

  • Run the Seahorse XF Cell Mito Stress Test protocol.

4. Data Analysis:

  • The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

In Vitro Oxidative Stress Assessment

This protocol describes the use of fluorescent probes to measure reactive oxygen species (ROS) in cultured cells.[22][23][24][25]

1. Cell Treatment:

  • Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat cells with the keto acids of interest at various concentrations for a specified duration. Include appropriate positive and negative controls.

2. ROS Detection:

  • Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Load the cells with a fluorescent ROS probe (e.g., 5 µM CellROX® Green Reagent or 10 µM DCFDA) in PBS for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

3. Fluorescence Measurement:

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485/520 nm for CellROX® Green and 495/529 nm for DCFDA).

4. Data Analysis:

  • Normalize the fluorescence intensity to cell number (e.g., using a parallel plate stained with crystal violet).

  • Compare the ROS levels in treated cells to the control cells.

Conclusion

This comparative guide highlights the current understanding of this compound in relation to the well-studied keto acids, alpha-ketoglutarate and beta-hydroxybutyrate. While the neurotoxic role of its precursor in MSUD is established, the specific biological activities and signaling pathways of this compound remain a nascent field of research. The provided experimental protocols offer a framework for future investigations to elucidate its potential metabolic and signaling roles, which may uncover novel therapeutic avenues. Further research is imperative to fully understand the physiological and pathophysiological significance of this intriguing keto acid.

References

Inter-laboratory Comparison of 3-Hydroxy-3-methyl-2-oxopentanoic Acid Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxy-3-methyl-2-oxopentanoic acid is a key intermediate in the metabolic pathway of the branched-chain amino acid isoleucine. Elevated levels of this organic acid in biological fluids can be indicative of certain inborn errors of metabolism, making its accurate and precise measurement crucial for the diagnosis and monitoring of these conditions. This guide provides a framework for an inter-laboratory comparison of this compound measurements, offering a hypothetical performance evaluation of different laboratories and detailing best-practice experimental protocols to encourage standardization and improve analytical accuracy across testing sites.

Hypothetical Inter-laboratory Comparison Data

The following table summarizes hypothetical results from a proficiency testing (PT) program for the quantification of this compound in a prepared urine sample. The participating laboratories utilized either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The assigned value for the PT material is 75 µmol/L.

Laboratory IDMethodReported Concentration (µmol/L)Z-Score*Coefficient of Variation (CV%)Performance Interpretation
Lab 01GC-MS72.5-0.54.2Satisfactory
Lab 02LC-MS/MS78.10.63.5Satisfactory
Lab 03GC-MS65.8-1.86.1Questionable
Lab 04LC-MS/MS85.32.15.5Unsatisfactory
Lab 05GC-MS74.9-0.023.9Satisfactory
Lab 06LC-MS/MS76.50.33.1Satisfactory

*Z-scores are calculated based on the assigned value and a standard deviation for proficiency assessment of 5.0 µmol/L. A Z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

To ensure consistency and comparability in the measurement of this compound, the following detailed experimental protocols are recommended.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Method

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate to isolate the organic acids.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Derivatize the dried extract to increase volatility. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms).

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to ensure separation of analytes.

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for this compound and the internal standard.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

  • Sample Preparation (Urine):

    • To 100 µL of urine, add an internal standard.

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Dilute the supernatant with an appropriate mobile phase for injection. Derivatization is typically not required for LC-MS/MS analysis of this compound.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase column (e.g., C18) is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be optimized for high sensitivity and selectivity.

Mandatory Visualization

InterLab_Comparison_Workflow cluster_Coordination Coordinating Center cluster_Labs Participating Laboratories Prep Preparation of Proficiency Testing (PT) Material Dist Distribution of PT Samples to Participating Laboratories Prep->Dist Receive Receipt and Storage of PT Samples Dist->Receive Collect Collection of Analytical Results Analysis Statistical Analysis of Data (e.g., Z-scores) Collect->Analysis Report Generation and Distribution of Performance Reports Analysis->Report Analyze Sample Analysis (GC-MS or LC-MS/MS) Receive->Analyze Submit Submission of Results to Coordinator Analyze->Submit Submit->Collect

Caption: Workflow for an inter-laboratory comparison of this compound.

Safety Operating Guide

Navigating the Disposal of 3-Hydroxy-3-methyl-2-oxopentanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the disposal of 3-Hydroxy-3-methyl-2-oxopentanoic acid, ensuring the safety of laboratory personnel and the protection of the environment.

Initial Hazard Assessment:

Based on available safety data for structurally similar chemicals, this compound is not classified as a hazardous substance. However, it is imperative to handle all laboratory chemicals with care and to consult the specific Safety Data Sheet (SDS) for the compound if available.

Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and local regulations. Always prioritize the guidelines provided by your institution's Environmental Health and Safety (EHS) department.

For Solid Waste:

  • Segregation: Ensure that the waste is not mixed with other chemical waste, particularly hazardous materials. Combining non-hazardous with hazardous waste necessitates treating the entire mixture as hazardous, leading to increased disposal costs.[1]

  • Containerization: Place the solid this compound in a clearly labeled, sealed container. The label should accurately identify the contents.

  • Consult Local Regulations: Before final disposal, consult your institution's EHS office or local waste disposal regulations. Some jurisdictions may permit the disposal of small quantities of non-hazardous solid chemical waste in the regular trash, provided it is securely packaged.[2][3]

For Aqueous Solutions:

  • Neutralization (if necessary): For acidic solutions, neutralization may be required before drain disposal. Slowly add a dilute basic solution (such as sodium bicarbonate) while monitoring the pH. The final pH should typically be between 5.5 and 10.5.[4]

  • Dilution: For small quantities of non-hazardous, water-soluble substances, drain disposal with copious amounts of water is often an acceptable practice.[4][5] This minimizes the concentration of the chemical entering the wastewater system.

  • Regulatory Confirmation: Always verify with your local water authority and institutional EHS guidelines to ensure that drain disposal of this specific compound is permitted.[2][6][7]

Quantitative Disposal Guidelines
ParameterGuidelineCitation
pH Range for Drain Disposal 5.5 - 10.5[4]
Maximum Quantity for Drain Disposal Typically a few hundred grams or milliliters per day[4]
Solid Waste Disposal Must be confirmed with local authorities; requires secure packaging[2][3]
Experimental Protocol: Neutralization of Aqueous Solution

This protocol outlines the steps for neutralizing an acidic aqueous solution of this compound before drain disposal.

Materials:

  • Aqueous solution of this compound

  • Dilute sodium bicarbonate solution (e.g., 5%)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and gloves

Procedure:

  • Place the beaker containing the acidic solution on a stir plate and add a stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the dilute sodium bicarbonate solution dropwise.

  • Monitor the pH of the solution regularly using a calibrated pH meter or pH strips.

  • Continue adding the basic solution until the pH of the mixture is within the neutral range (typically 5.5-10.5).

  • Once neutralized, the solution can be disposed of down the drain with a large volume of running water, in accordance with institutional and local guidelines.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path cluster_solid_procedure Solid Disposal cluster_aqueous_procedure Aqueous Disposal cluster_hazardous_procedure Hazardous Waste Disposal start Identify Waste: 3-Hydroxy-3-methyl- 2-oxopentanoic acid consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is it classified as hazardous? consult_sds->is_hazardous physical_state Determine Physical State is_hazardous->physical_state No hazardous_waste Follow institutional hazardous waste procedures is_hazardous->hazardous_waste Yes solid_waste Solid Waste physical_state->solid_waste Solid aqueous_waste Aqueous Solution physical_state->aqueous_waste Aqueous segregate_solid Segregate from hazardous waste solid_waste->segregate_solid check_ph Check pH aqueous_waste->check_ph containerize_solid Package in a sealed, labeled container segregate_solid->containerize_solid consult_local_solid Consult local regulations for solid waste containerize_solid->consult_local_solid trash_disposal Dispose in regular trash (if permitted) consult_local_solid->trash_disposal neutralize Neutralize to pH 5.5-10.5 (if necessary) check_ph->neutralize dilute Dilute with copious amounts of water neutralize->dilute drain_disposal Dispose down the drain (if permitted) dilute->drain_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidance for 3-Hydroxy-3-methyl-2-oxopentanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling chemical compounds. The following table summarizes the recommended PPE for handling 3-Hydroxy-3-methyl-2-oxopentanoic acid, categorized by the type of operation to ensure appropriate protection levels.

OperationRecommended Personal Protective Equipment
General Laboratory Use Eye Protection: Chemical safety goggles. Hand Protection: Impervious gloves (e.g., nitrile). Body Protection: Laboratory coat.
Generating Dust or Aerosols Eye Protection: Chemical safety goggles and a face shield. Hand Protection: Impervious gloves (e.g., nitrile). Respiratory Protection: NIOSH-approved N95 respirator or higher.[1] Body Protection: Laboratory coat.
Large-Scale Handling Eye Protection: Chemical safety goggles and a face shield. Hand Protection: Impervious gloves (e.g., nitrile). Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended. Body Protection: Chemical-resistant apron or suit over a laboratory coat.

Experimental Workflow for Safe Handling

Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh/Measure Chemical prep_setup->prep_weigh handle_transfer Transfer Chemical prep_weigh->handle_transfer handle_exp Perform Experimental Procedure clean_decon Decontaminate Work Surfaces handle_exp->clean_decon handle_transfer->handle_exp clean_dispose Dispose of Waste clean_decon->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe

Caption: Experimental workflow for safe chemical handling.

PPE Selection Logic

The selection of appropriate PPE is contingent on the potential for exposure. This diagram illustrates the decision-making process for determining the necessary level of protection.

cluster_low_risk Low Risk cluster_high_risk High Risk start Start: Assess Task risk_assessment Potential for Splash, Dust, or Aerosol Generation? start->risk_assessment low_risk_ppe Standard PPE: - Safety Glasses - Lab Coat - Gloves risk_assessment->low_risk_ppe No high_risk_ppe Enhanced PPE: - Goggles & Face Shield - Respirator (N95 or higher) - Chemical Resistant Apron risk_assessment->high_risk_ppe Yes

Caption: PPE selection based on risk assessment.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

  • Waste Collection: Collect waste material in its original container or a suitable, labeled, and sealed container. Do not mix with other waste.

  • Container Handling: Handle uncleaned containers as you would the product itself.

  • Disposal Regulations: All waste disposal must be conducted in accordance with national and local regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Spill Management: In the event of a spill, cover drains and collect the material. For dry spills, take up the material and dispose of it properly, avoiding dust generation. Clean the affected area thoroughly. For liquid spills, absorb with an inert material and place in a suitable container for disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.